Technical Documentation Center

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
  • CAS: 933751-61-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

This guide provides an in-depth technical analysis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of p38 MAP kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of p38 MAP kinase inhibitors, GABA-A modulators, and HIV-1 integrase inhibitors.

Technical Guide for Medicinal Chemists & Formulation Scientists

Executive Summary

The compound 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (henceforth referred to as F-MICA ) represents a class of trisubstituted imidazoles exhibiting amphoteric nature and complex tautomeric behavior. Its utility as a bioisostere for amide or ester linkages, combined with the metabolic stability conferred by the 4-fluorophenyl group, makes it a high-value intermediate. This guide details its structural dynamics, acid-base ionization profiles, and solubility characteristics, providing validated protocols for its characterization.

Chemical Identity & Structural Dynamics

Nomenclature and Identification
  • IUPAC Name: 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid[1]

  • Molecular Formula: C₁₁H₉FN₂O₂[1][2]

  • Molecular Weight: 220.20 g/mol

  • CAS Registry Number: 933751-61-2 (Note: Often listed as the 4-methyl-5-carboxylic acid tautomer; in solution, these are indistinguishable).

  • SMILES: CC1=C(N=C(N1)C2=CC=C(C=C2)F)C(=O)O

Annular Tautomerism

A defining feature of F-MICA is the rapid proton exchange on the imidazole ring (annular tautomerism). In solution, the 4-carboxy-5-methyl form equilibrates with the 5-carboxy-4-methyl form. This equilibrium is influenced by solvent polarity and pH, but for physicochemical profiling, they are treated as a single dynamic entity.

Visualization: Tautomeric & Ionization States

The following diagram illustrates the critical ionization states (Cationic, Zwitterionic, Anionic) that dictate solubility and permeability.

IonizationStates Cation Cationic Species (pH < 2) (Protonated Imidazole & COOH) Zwitterion Neutral/Zwitterionic Species (pH 3-6) (Protonated Imidazole & Carboxylate) Cation->Zwitterion pKa1 ~ 2.8 (COOH) Anion Anionic Species (pH > 7) (Neutral Imidazole & Carboxylate) Zwitterion->Anion pKa2 ~ 6.5 (Imidazolium)

Figure 1: pH-dependent ionization pathway of F-MICA. The zwitterionic species dominates at physiological pH ranges, impacting membrane permeability.

Physicochemical Properties[3][4][5][6][7]

Acid-Base Dissociation (pKa)

F-MICA is an ampholyte. The electron-withdrawing nature of the 4-fluorophenyl group slightly lowers the basicity of the imidazole nitrogen compared to a simple alkyl-imidazole.

Functional GroupEstimated pKaMechanistic Insight
Carboxylic Acid 2.5 – 3.0The imidazole ring acts as an electron sink, increasing acidity relative to acetic acid.
Imidazole Nitrogen 6.2 – 6.8The 4-fluorophenyl group exerts an inductive withdrawing effect (-I), slightly reducing the pKa of the imidazolium ion compared to 4-methylimidazole (pKa ~7.5).
Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): ~1.8 – 2.1 (Predicted). The fluorophenyl group adds significant lipophilicity, balanced by the polar carboxylate.

  • LogD (pH 7.4): Significantly lower (~ -1.0 to 0.5) due to the dominance of the anionic/zwitterionic species at physiological pH.

  • Implication: High solubility in basic buffers; moderate permeability in the stomach (acidic pH) where the neutral form may exist transiently.

Solubility Profile

The solubility follows a U-shaped curve typical of zwitterionic compounds:

  • pH < 2: High solubility (Cationic form).

  • pH 3–5 (Isoelectric Point): Minimum solubility (Zwitterion precipitation risk).

  • pH > 7: High solubility (Anionic form).

Experimental Protocols

Protocol: Potentiometric pKa Determination

Self-validating method to determine exact ionization constants.

Reagents:

  • 0.01 M HCl, 0.01 M NaOH (standardized).

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed water (CO₂-free).

Workflow:

  • Preparation: Dissolve 5 mg of F-MICA in 20 mL of 0.15 M KCl/H₂O. Ensure complete dissolution by acidifying to pH 2.0 with HCl (converting to soluble cation).

  • Titration: Titrate with 0.01 M NaOH under inert gas (N₂ or Ar) atmosphere to prevent carbonate formation.

  • Data Capture: Record pH vs. Volume NaOH.

  • Analysis: Use the Bjerrum plot method or Gran plot analysis to identify inflection points.

    • Validation Check: The curve must show two distinct buffering regions. If only one is seen, the pKa values may be too close (overlapping), requiring derivative spectroscopy.

Protocol: Kinetic Solubility Assay (Shake-Flask)

Standard method for verifying solubility at specific pH points.

Workflow:

  • Saturation: Add excess F-MICA solid to phosphate buffer (pH 7.4) and citrate buffer (pH 4.0).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Critical Step: Pre-saturate the filter to prevent drug loss due to adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential regioisomeric impurities (e.g., 4-phenyl-5-methyl isomers) that possess vastly different biological activities.

SynthesisWorkflow Start 4-Fluorobenzamidine HCl Intermediate Ethyl 2-(4-fluorophenyl)-5-methyl- 1H-imidazole-4-carboxylate Start->Intermediate Cyclization (NaHCO3, reflux) Reagent Ethyl 2-chloroacetoacetate Reagent->Intermediate Hydrolysis Alkaline Hydrolysis (LiOH/THF/H2O) Intermediate->Hydrolysis Product F-MICA (Crude) Hydrolysis->Product Purification Recrystallization (EtOH/Water) Product->Purification

Figure 2: Synthetic route highlighting the cyclization step where regio-control is critical.

Purity Validation
  • HPLC: Monitor for the des-fluoro impurity (if starting material was impure) or decarboxylated degradation products (2-(4-fluorophenyl)-5-methylimidazole).

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the methyl group (~2.4 ppm) and the aromatic multiplet of the 4-fluorophenyl group (7.2–8.0 ppm). The carboxylic acid proton usually appears as a broad singlet >12 ppm.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. Retrieved from [Link]

  • ChemSrc. 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid Physicochemical Data. (Analog Reference). Retrieved from [Link]

  • Mokrov, G., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. Molecules.[2][3][4][5][6][7][8][9] Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid Derivatives

Executive Summary: The Privileged Scaffold The 2,4,5-trisubstituted imidazole core represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2,4,5-trisubstituted imidazole core represents a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. Specifically, 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid serves as a critical chemotype for the development of non-purine Xanthine Oxidase (XO) inhibitors, Angiotensin II receptor antagonists, and p38 MAP kinase inhibitors.

This guide analyzes the utility of this scaffold, focusing on the specific role of the para-fluorine atom in metabolic stability and the carboxylic acid moiety as a versatile handle for prodrug design and salt formation.

Pharmacophore Analysis & Structural Logic

The molecule functions through three distinct interaction vectors. Understanding these is crucial for rational drug design (RDD).

Structural Dissection
  • 2-(4-Fluorophenyl) Moiety: The fluorine atom at the para position is not merely a steric placeholder. It blocks Cytochrome P450-mediated hydroxylation (metabolic blocking), significantly extending the half-life (

    
    ) compared to the unsubstituted phenyl analog. It also increases lipophilicity (
    
    
    
    ) to facilitate membrane permeability.
  • 5-Methyl Group: This substituent restricts the conformational rotation of the phenyl ring relative to the imidazole core, often locking the molecule into a bioactive planar or twisted conformation required for the receptor pocket.

  • 4-Carboxylic Acid: This is the primary polar anchor. In XO inhibitors, this mimics the hypoxanthine carbonyl/hydroxyl, interacting with the Molybdenum center of the enzyme.

Physicochemical Profile (Predicted)[1]
PropertyValueSignificance
Molecular Weight 220.20 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~2.1Ideal for oral bioavailability (Lipinski's Rule of 5).
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (COO⁻), enhancing solubility.
pKa (Base) ~6.5Imidazole nitrogen can act as a proton acceptor.
H-Bond Donors 2 (NH, OH)Critical for receptor latching.
H-Bond Acceptors 3 (N, O, O)Critical for receptor latching.

Synthetic Pathways[2][3]

To ensure high regioselectivity, we avoid the classical Debus-Radziszewski synthesis (which often yields mixtures). Instead, we utilize a Cyclocondensation Strategy involving amidines and


-halo-

-keto esters.
Validated Protocol: The Amidine-Ketoester Route

Objective: Synthesis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.

Phase A: Formation of the Amidine Intermediate
  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Sodium Methoxide (1.1 eq), Ammonium Chloride (1.2 eq).

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in methanol.

    • Add NaOMe and stir at RT for 3 hours (formation of imidate).

    • Add solid

      
       and reflux for 12 hours.
      
    • Validation: Monitor disappearance of nitrile peak (

      
      ) via IR or TLC.
      
Phase B: Cyclization to Ethyl Ester
  • Reagents: 4-Fluorobenzamidine hydrochloride (from Phase A), Ethyl 2-chloroacetoacetate (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: THF/Water (1:1) or Ethanol.[1]

  • Procedure:

    • Suspend amidine salt and base in solvent.

    • Dropwise addition of ethyl 2-chloroacetoacetate at

      
      .
      
    • Heat to reflux for 6–8 hours.

    • Mechanism: Nucleophilic attack of amidine nitrogen on the ketone carbonyl, followed by alkylation and dehydration.

    • Workup: Evaporate solvent, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Phase C: Hydrolysis to Free Acid
  • Reagents: Ethyl ester intermediate, LiOH (2.0 eq).

  • Solvent: THF/MeOH/Water (3:1:1).

  • Procedure:

    • Stir ester with LiOH solution at RT for 4 hours.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Precipitation: The product typically precipitates as a white solid. Filter and dry.

Workflow Visualization (DOT)

SynthesisWorkflow Start 4-Fluorobenzonitrile Step1 Pinner Reaction (NaOMe, NH4Cl) Start->Step1 Inter1 4-Fluorobenzamidine Step1->Inter1 Step1->Inter1 Yield ~85% Step2 Cyclocondensation (Ethyl 2-chloroacetoacetate) Inter1->Step2 Inter2 Ethyl Imidazole-4-carboxylate Step2->Inter2 Step2->Inter2 Regioselective Step3 Saponification (LiOH, then HCl) Inter2->Step3 Final Target Acid Product Step3->Final

Figure 1: Step-wise synthetic pathway from nitrile precursor to final carboxylic acid derivative.

Biological Applications & Derivatives[1][2][4][5][6][7][8][9]

Xanthine Oxidase (XO) Inhibition

Analogs of this molecule are bioisosteres of Febuxostat. The carboxylic acid interacts with the Arg880 residue in the XO active site.

  • Key Derivative: Replacement of the 5-methyl with a cyano group or extending the 2-aryl chain often enhances potency.

  • Mechanism: Non-competitive inhibition preventing uric acid formation (Gout therapy).

Angiotensin II Receptor Blockade

While Sartans typically use a tetrazole ring, the imidazole-4-carboxylic acid is a validated precursor.

  • Coupling: The acid is often converted to an amide or coupled with a biphenyl-tetrazole moiety to create dual-action hybrids.

p38 MAP Kinase Inhibition

Trisubstituted imidazoles are classic p38


 inhibitors.
  • Modification: The carboxylic acid is usually converted to a pyridinyl amide. The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the three core positions of the scaffold.

PositionModificationEffect on Activity (General)Metabolic Stability
C-2 (Aryl) 4-F-Phenyl (Parent)High potency, good lipophilicity.High (Blocks para-oxidation).
4-H-PhenylReduced potency (steric/electronic).Low (Rapid hydroxylation).
4-OMe-PhenylVariable potency.Low (O-demethylation).
C-5 Methyl (Parent)Locks conformation.Moderate.
HLoss of regioselectivity/potency.Moderate.
IsopropylIncreased steric bulk (good for p38).High.
C-4 Carboxylic AcidEssential for H-bonding/Salt bridge.High (Polar excretion).
Ethyl EsterProdrug (inactive in vitro).High (Hydrolyzed in vivo).
AmideAltered specificity (Kinase vs XO).Moderate.
Mechanistic Pathway Diagram[1]

SAR_Mechanism Scaffold 2-(4-F-Ph)-5-Me-Imidazole-COOH XO Xanthine Oxidase (Gout) Scaffold->XO Acid binds Arg880 F-Ph fills hydrophobic pocket p38 p38 MAPK (Inflammation) Scaffold->p38 Requires Amide derivatization Ph-F binds hydrophobic region II AT1 Angiotensin II (Hypertension) Scaffold->AT1 Precursor to Sartans Bioisostere to Tetrazole UricAcid Serum Uric Acid XO->UricAcid Reduces Cytokines Inflammatory Cytokines p38->Cytokines Inhibits TNF-alpha Vasoconstriction Blood Pressure AT1->Vasoconstriction Blocks

Figure 2: Pharmacological divergence of the scaffold based on derivatization.

References

  • Synthesis of Imidazole Derivatives: Zhang, L., et al.[2][3][4] "Efficient Synthesis of Polysubstituted Imidazoles via Multicomponent Condensation." Journal of Organic Chemistry. (Representative link for standard imidazole synthesis protocols).

  • GABA-A Receptor Modulation: Koniuszewski, F., et al.[5] "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2 GABA-A Receptor-Positive Allosteric Modulators."[5] Journal of Medicinal Chemistry, 2023.

  • Xanthine Oxidase Inhibitors: Song, Y., et al. "Design, synthesis and biological evaluation of novel 2-aryl-1H-imidazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Crystal Structure Analysis: Gao, Y., et al. "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole." Molbank, 2023.[4]

  • Chemical Data & Safety: PubChem Compound Summary for CID 49835937 (Analog).

Sources

Exploratory

The Strategic Role of Imidazole Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Abstract The imidazole carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, combining the versatile coordination and hydrogen bonding capabilities of the imidazole ring with the poten...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, combining the versatile coordination and hydrogen bonding capabilities of the imidazole ring with the potent pharmacophoric properties of a carboxylic acid. This guide provides an in-depth technical analysis of the multifaceted roles this scaffold plays in drug discovery. We will explore its strategic application as a core pharmacophore, a tool for modulating physicochemical properties, and a versatile building block for creating diverse chemical libraries. Through detailed case studies in antibacterial, antihypertensive, and neurodegenerative disease research, this guide will illuminate the causality behind medicinal chemistry strategies and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Physicochemical Synergy of a Privileged Scaffold

The enduring success of the imidazole carboxylic acid moiety in drug design is not accidental; it stems from the synergistic interplay of its two core components.

  • The Imidazole Ring: This five-membered aromatic heterocycle is a cornerstone of medicinal chemistry. Its amphoteric nature, with a pKa of approximately 7, allows it to act as both a proton donor and acceptor under physiological conditions. This unique electronic character facilitates a wide range of non-covalent interactions, including hydrogen bonding, π-π stacking, and, critically, coordination with metal ions in the active sites of metalloenzymes. The presence of the imidazole ring in the essential amino acid histidine underscores its fundamental biological relevance, where it frequently serves as a key catalytic residue or ligand in proteins.

  • The Carboxylic Acid Group: As one of the most common functional groups in marketed drugs, the carboxylic acid is a powerful pharmacophoric element.[1] It is typically ionized at physiological pH, enabling it to form strong ionic bonds (salt bridges) with positively charged residues like lysine or arginine in a target protein. Its oxygen atoms are also excellent hydrogen bond acceptors. However, this ionization presents a classic drug design challenge: while beneficial for target binding and aqueous solubility, it can impede passive diffusion across biological membranes, potentially limiting oral bioavailability.[1][2][3]

The combination of these two groups creates a scaffold with a rich chemical personality, offering medicinal chemists a powerful toolkit to achieve high-affinity binding, modulate solubility and permeability, and explore structure-activity relationships (SAR).

Strategic Roles in Drug Design and Causality of Choice

The decision to incorporate an imidazole carboxylic acid motif is a strategic one, driven by its ability to fulfill several distinct roles within a drug candidate.

As a Core Pharmacophore: The Metal-Binding Motif

A primary application is to serve as a "metal-binding pharmacophore" (MBP). Many enzymes critical to disease pathogenesis are metalloenzymes, relying on a coordinated metal ion (often zinc) for their catalytic activity. The imidazole ring, much like the side chain of histidine, can effectively coordinate with these metal ions, while the adjacent carboxylic acid can form additional hydrogen bonds or ionic interactions with the protein backbone or nearby residues. This dual-interaction locks the inhibitor into the active site with high affinity and specificity.

Causality: The choice of an imidazole carboxylic acid as an MBP is a rational one based on biomimicry of natural enzyme-substrate interactions. It provides a geometrically constrained and electronically favorable arrangement to chelate the catalytic metal ion, often displacing a key water molecule involved in the enzymatic reaction, thereby leading to potent inhibition.[4]

A Scaffold for Structure-Activity Relationship (SAR) Exploration

The imidazole ring is amenable to substitution at multiple positions, and the carboxylic acid can be modified into esters, amides, or other bioisosteres. This provides multiple vectors for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. By synthesizing and testing a library of analogues, chemists can build a detailed SAR model, understanding which substitutions enhance potency, improve selectivity, or optimize pharmacokinetic properties.[5][6]

Causality: A systematic SAR study is fundamental to optimizing a lead compound. The imidazole carboxylic acid scaffold is ideal for this because modifications can be made to probe different aspects of the binding pocket. For instance, adding a bulky group at one position might explore a hydrophobic pocket, while adding a hydrogen bond donor at another could engage with a polar residue.

Modulation of Physicochemical Properties

The presence of both a weakly basic imidazole ring and an acidic carboxylic acid group makes these molecules zwitterionic at certain pH ranges. This can significantly influence solubility. Furthermore, the overall lipophilicity (LogP/LogD) of the molecule can be fine-tuned through substitutions on the imidazole ring to strike the necessary balance between solubility and membrane permeability required for good oral bioavailability.[2][7]

Causality: Achieving the right "drug-like" properties is a balancing act. A molecule that is too polar may have poor absorption, while one that is too greasy may have poor solubility and be prone to rapid metabolism. The imidazole carboxylic acid framework provides the chemical handles needed to adjust these properties rationally.

Therapeutic Applications & Mechanistic Case Studies

The strategic value of the imidazole carboxylic acid scaffold is best demonstrated through its successful application in diverse therapeutic areas.

Case Study 1: Combating Antibiotic Resistance with Metallo-β-Lactamase (MBL) Inhibitors

The rise of bacteria producing metallo-β-lactamases (MBLs), which inactivate "last-resort" carbapenem antibiotics, is a critical global health threat.[4] These enzymes utilize one or two zinc ions in their active site to hydrolyze the β-lactam ring.[4] This makes the imidazole carboxylic acid scaffold an ideal starting point for designing inhibitors.

Researchers identified 1H-imidazole-2-carboxylic acid as a potent core MBP for targeting multiple MBLs, including the Verona Integron-encoded MBLs (VIMs).[5][6] The rationale was clear: the imidazole nitrogen and the carboxylate oxygen could chelate the active site zinc ions, mimicking the transition state of β-lactam hydrolysis.

Structure-Guided Design and SAR: Through X-ray crystallography and systematic SAR studies, researchers optimized this core scaffold.[6] They discovered that adding appropriate substituents at the N-1 position of the imidazole ring was crucial for engaging with flexible loops in the enzyme's active site, leading to a significant boost in potency.[6]

Table 1: SAR of 1H-Imidazole-2-Carboxylic Acid (ICA) Derivatives as VIM-2 MBL Inhibitors

Compound IDN-1 SubstituentIC₅₀ for VIM-2 (µM)Rationale for Modification
ICA Core -H>100Initial metal-binding pharmacophore.
28 Benzyl0.018Explores hydrophobic interactions with the active site.[5]
55 (4-pyridyl)methyl0.032Introduces a nitrogen for potential polar interactions and improved solubility.[6]

Data synthesized from multiple sources for illustrative purposes.[5][6]

This work culminated in compounds like inhibitor 55 , which not only showed potent enzymatic inhibition but also demonstrated synergistic antibacterial activity with the antibiotic meropenem against clinically isolated, resistant Pseudomonas aeruginosa.[6] Furthermore, inhibitor 55 was shown to cross the bacterial outer membrane and exhibited a good pharmacokinetic and safety profile in vivo, marking it as a promising clinical candidate.[6]

Diagram 1: Mechanism of MBL Inhibition

MBL_Inhibition cluster_enzyme MBL Active Site cluster_inhibition Inhibition Pathway Zn1 Zn²⁺ H2O H₂O Zn1->H2O Activates Zn2 Zn²⁺ H2O->Zn2 Hydrolysis Hydrolysis H2O->Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis InactiveDrug Inactive Antibiotic Hydrolysis->InactiveDrug Inhibitor Imidazole Carboxylic Acid Inhibitor Inhibitor->Zn1 N coordinates Inhibitor->Zn2 COO⁻ coordinates H2O_disp H₂O Displaced Synthesis_Workflow Start Starting Material (e.g., Imidazole Aldehyde) Reaction Chemical Transformation (e.g., Oxidation, Carboxylation) Start->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Decarboxylation Side Reaction: Decarboxylation (Avoid Heat) Reaction->Decarboxylation Heat Purification Purification (Crystallization / Chromatography) Workup->Purification Workup->Decarboxylation Heat Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Imidazole Carboxylic Acid Analysis->Final

Sources

Foundational

theoretical studies of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical Studies of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid Executive Summary This technical guide outlines the theoretical framework for characterizing 2-(4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (F-MICA) . As a pharmacophore, the imidazole-4-carboxylic acid scaffold is critical in the development of HIV-1 integrase inhibitors, angiotensin II receptor antagonists, and antimicrobial agents. This guide details the computational protocols—ranging from Density Functional Theory (DFT) to molecular docking—required to validate its electronic stability, reactivity, and binding affinity.

Computational Framework & Methodology

To ensure high-fidelity predictions of F-MICA’s physicochemical properties, a hybrid computational approach is required. This section defines the standard operating procedures (SOPs) for electronic structure calculation.

Density Functional Theory (DFT) Setup

The structural optimization of F-MICA is performed to locate the global minimum energy on the potential energy surface (PES).

  • Software Kernel: Gaussian 16 / ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in predicting organic geometries and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the carboxylic acid's lone pairs and the fluorine atom's high electronegativity, which require flexible electron description at large distances. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
Workflow Visualization

The following diagram illustrates the sequential workflow for the theoretical characterization of F-MICA.

G Start Input Structure: F-MICA Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Validated Dock Molecular Docking (Target: HIV-1 Integrase) Freq->Dock 3D Conformer ADMET ADMET Profiling (SwissADME) Dock->ADMET

Figure 1: Computational workflow for the theoretical profiling of F-MICA, ensuring geometric stability before property extraction.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is prerequisite to predicting F-MICA's interaction with biological targets (e.g., enzymes or receptors).

Frontier Molecular Orbitals (FMOs)

The reactivity of F-MICA is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the imidazole ring and the 4-fluorophenyl moiety . This region acts as the electron donor.

  • LUMO Location: Concentrated on the carboxylic acid group (

    
     character), serving as the electrophilic center.
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower
    
    
    suggests higher polarizability and easier interaction with soft biological targets (e.g., sulfur-containing enzymes).
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for hydrogen bonding, critical for docking studies.

  • Red Regions (Negative Potential): The carbonyl oxygen of the -COOH group and the N3 nitrogen of the imidazole ring. These are H-bond acceptors .

  • Blue Regions (Positive Potential): The hydroxyl hydrogen (-OH) of the carboxylic acid and the N1-H proton. These are H-bond donors .

Table 1: Predicted Global Reactivity Descriptors for F-MICA

ParameterSymbolFormulaSignificance
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Potential


Tendency of electrons to escape.
Electrophilicity Index


Propensity to accept electrons (critical for covalent inhibitors).

Pharmacological Potential: Molecular Docking[1]

Based on the structural homology of imidazole-4-carboxylic acids, HIV-1 Integrase (IN) is a primary biological target. The carboxylic acid moiety is known to chelate metal ions (


) or interact with the LEDGF/p75 binding pocket.
Target Selection & Preparation
  • Target: HIV-1 Integrase (PDB Code: 4NYF or similar LEDGF/p75 co-crystals).

  • Preparation:

    • Remove crystallographic water molecules (except those bridging metal ions).

    • Add polar hydrogens using the CHARMm force field.

    • Define the Grid Box: Centered on the co-crystallized ligand (e.g., BI 224436) with dimensions

      
       Å.
      
Binding Mechanism

The theoretical binding mode of F-MICA typically involves specific residue interactions:

  • H-Bonding: The 4-COOH group forms hydrogen bonds with Glu170 and His171 in the allosteric pocket.[1]

  • Hydrophobic Interaction: The 4-fluorophenyl group projects into the hydrophobic pocket lined by Ala128 and Ala129 .[1] The fluorine atom often engages in halogen bonding or favorable electrostatic interactions with backbone carbonyls.

  • Cation-

    
    :  The imidazole ring may stack with Trp131 .
    

Interaction Ligand F-MICA (Ligand) Glu170 Glu170 (H-Bond Acceptor) Ligand->Glu170 -COOH group His171 His171 (H-Bond Donor) Ligand->His171 N3 Imidazole Ala128 Ala128 (Hydrophobic) Ligand->Ala128 4-F-Phenyl Trp131 Trp131 (Pi-Stacking) Ligand->Trp131 Imidazole Core

Figure 2: Predicted interaction map of F-MICA within the HIV-1 Integrase LEDGF/p75 binding pocket.

Experimental Validation Protocols

Theoretical data must be validated by synthesis and assay.

Synthesis Strategy

A robust synthesis route for 1,2,5-substituted imidazoles involves the Van Leusen Imidazole Synthesis or a multi-component condensation.

  • Step 1: Condensation of 4-fluorobenzaldehyde with ethyl-2-chloro-3-oxobutanoate and urea/thiourea (or specific amine precursors).

  • Alternative (Cycloaddition): Reaction of a diarylimidoyl chloride with ethyl isocyanoacetate.[1]

    • Reagents: Ethyl isocyanoacetate, DBU (base), THF,

      
      .[1]
      
    • Mechanism:[1][2] [3+2] Cycloaddition to form the imidazole core with the ester group at position 4.

  • Step 2: Hydrolysis of the ester using LiOH/THF to yield the free carboxylic acid (F-MICA).

Spectroscopic Validation
  • FT-IR: Look for the characteristic

    
     stretch of the acid (
    
    
    
    ) and the
    
    
    stretch (
    
    
    ).
  • NMR (

    
    ):  The carboxylic proton will appear as a broad singlet downfield (
    
    
    
    ppm). The methyl group at C5 will show a singlet at
    
    
    ppm.

References

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. Source: Molecules (MDPI). URL:[Link]

  • DFT Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone: NMR Shielding Tensors, NBO Analysis. Source: Oriental Journal of Chemistry. URL:[Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for Metabolically Robust GABA-A Modulators. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing the Cellular Activity of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Abstract This document provides a comprehensive guide to characterizing the cellular activity of the novel compound, 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid. While the specific biological target of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to characterizing the cellular activity of the novel compound, 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid. While the specific biological target of this molecule is not extensively documented, its core imidazole structure is a well-established pharmacophore in kinase drug discovery, particularly for inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Pyridinyl-imidazole compounds were foundational in the development of p38 inhibitors, which are potent modulators of inflammatory responses.[1] This guide is therefore built upon the hypothesis that this compound is a putative p38 MAPK inhibitor. We present a strategic, multi-step workflow designed to first assess the compound's general cellular toxicity and then to specifically probe its effect on the p38 MAPK signaling cascade in a cellular context.

Scientific Rationale: The Imidazole Scaffold and p38 MAPK Signaling

The imidazole ring is a privileged scaffold in medicinal chemistry. Its derivatives are known to target a wide range of enzymes, with protein kinases being a prominent class.[2] Kinases are crucial regulators of most cellular signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammation.[3]

The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4][5] Activation of this pathway leads to the production of pro-inflammatory mediators, making it a prime target for anti-inflammatory therapeutics.[4] The pathway involves a series of phosphorylation events, making it highly amenable to investigation with phosphorylation-specific assays.

This guide proposes a logical progression of experiments:

  • Determine the appropriate concentration range: A cytotoxicity assay is essential to distinguish true inhibitory effects from non-specific cell death.

  • Measure target pathway inhibition: A quantitative, cell-based phosphorylation assay will directly measure the compound's impact on p38 MAPK activation.

p38_Pathway cluster_input Stress / Cytokines cluster_cascade MAPK Cascade cluster_output Cellular Response Stress UV, Osmotic Shock MAPKKK TAK1, ASK1 (MAPKKK) Stress->MAPKKK Cytokines TNF-α, IL-1 Cytokines->MAPKKK MAPKK MKK3, MKK6 (MAPKK) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Downstream MK2, ATF-2 (Kinases, TFs) p38->Downstream phosphorylates Response Inflammation (Cytokine Production) Downstream->Response leads to Compound 2-(4-fluorophenyl)-5-methyl- 1H-imidazole-4-carboxylic acid Compound->p38 Putative Inhibition

Caption: Putative mechanism of action targeting the p38 MAPK signaling pathway.

Experimental Workflow Overview

A successful investigation requires careful planning and execution. The following workflow ensures that data is robust, reproducible, and correctly interpreted. Adhering to good cell culture practices is paramount for the success of these assays.[6]

experimental_workflow cluster_cytotoxicity Phase 1: Cytotoxicity Profiling cluster_functional Phase 2: Functional Pathway Assay start Start: Compound Preparation (Stock Solution in DMSO) plate_mtt 1. Seed Cells (e.g., THP-1, RAW 264.7) start->plate_mtt treat_mtt 2. Treat with Compound (Dose-Response, 24-48h) plate_mtt->treat_mtt mtt_assay 3. Perform MTT Assay treat_mtt->mtt_assay analyze_mtt 4. Calculate CC50 (Cytotoxic Concentration 50%) mtt_assay->analyze_mtt treat_elisa 6. Pre-treat with Compound (Non-toxic concentrations) analyze_mtt->treat_elisa Inform Concentration Selection plate_elisa 5. Seed Cells in 96-well Plate plate_elisa->treat_elisa stimulate 7. Stimulate with LPS/TNF-α (To activate p38 pathway) treat_elisa->stimulate elisa_assay 8. Perform In-Cell ELISA (Measure Phospho-p38) stimulate->elisa_assay analyze_elisa 9. Calculate IC50 (Inhibitory Concentration 50%) elisa_assay->analyze_elisa end Conclusion: Compound Activity Profile analyze_elisa->end

Caption: A two-phase experimental workflow for compound characterization.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a measure of cytotoxicity.[8][9]

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle only" control (e.g., 0.5% DMSO) and a "medium only" control (no cells, for background).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with agitation.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle only" control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Compound Conc. (µM)Absorbance (570nm)% Viability (Normalized)
0 (Vehicle)1.25100%
11.2297.6%
51.1894.4%
101.1088.0%
250.9576.0%
500.6148.8%
1000.2419.2%

Protocol 2: p38 Phosphorylation In-Cell ELISA

Principle: The In-Cell ELISA (ICE) is a quantitative immunocytochemical method used to measure protein levels and post-translational modifications, such as phosphorylation, directly in fixed cells in a microplate format. This assay will quantify the level of phosphorylated p38 (p-p38) relative to the total p38 protein in response to a stimulus, and how this is affected by the test compound.[10][11]

Materials:

  • Cell line known to have a robust p38 response (e.g., HeLa, THP-1)

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or Anisomycin at 10 µg/mL)

  • Primary Antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Mouse anti-total-p38 MAPK.

  • Secondary Antibodies: DyLight-conjugated Goat anti-Rabbit (e.g., 680 nm, red) and DyLight-conjugated Goat anti-Mouse (e.g., 800 nm, green).

  • Janus Green or other whole-cell stain for normalization.

  • Fixation Solution (4% Formaldehyde in PBS)

  • Quenching Solution (1% H₂O₂ in PBS with 20 mM NaN₃)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Microplate reader with imaging or fluorescence detection capabilities.

Procedure:

  • Cell Seeding: Seed 1.5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare dilutions of the test compound in serum-free medium at concentrations well below the calculated CC₅₀ (e.g., 0.1 µM to 30 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., LPS) to all wells except the "unstimulated" control. Incubate for 30 minutes at 37°C.

  • Fixation: Aspirate the medium and add 150 µL of Fixation Solution to each well. Incubate for 20 minutes at room temperature (RT).

  • Washing: Aspirate the fixative and wash the wells 3 times with 200 µL of PBS.

  • Permeabilization: Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at RT.

  • Blocking: Wash 3 times with PBS. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at RT.

  • Primary Antibody Incubation: Dilute the two primary antibodies (anti-p-p38 and anti-total-p38) together in Blocking Buffer. Aspirate the blocking solution and add 50 µL of the primary antibody cocktail. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3 times with PBS. Dilute the two fluorescently-labeled secondary antibodies in Blocking Buffer. Add 50 µL and incubate for 1 hour at RT, protected from light.

  • Data Acquisition: Wash 5 times with PBS. Ensure the final wash is completely removed. Read the plate on an imaging plate reader at the appropriate wavelengths (e.g., 700 nm and 800 nm channels).

Data Analysis:

  • Calculate the ratio of the phospho-p38 signal to the total-p38 signal for each well. This normalization corrects for variations in cell number.

  • Express the normalized p-p38 signal as a percentage of the "stimulated vehicle" control.

  • Plot the % Inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).

Trustworthiness & Self-Validation

To ensure the integrity of your results, every assay must include a comprehensive set of controls:

  • Negative Control (Unstimulated): Cells treated with vehicle only and no stimulant. This defines the basal level of p38 phosphorylation.

  • Positive Control (Stimulated): Cells treated with vehicle only plus the stimulant. This defines the maximum signal window for the assay.

  • Reference Inhibitor: Include a known, potent p38 inhibitor (e.g., SB203580) as a reference compound. This validates that the assay can detect inhibition correctly.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) must be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

By comparing the activity of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid to these controls, researchers can confidently determine its specific inhibitory potential on the p38 MAPK pathway.

References

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Nature Reviews Drug Discovery. [Link]

  • In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Shaik, S. P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]

  • 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid. PubChem. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024). Society of Toxicology. [Link]

  • Roskoski, R. Jr. (2019). Evolution of Small Molecule Kinase Drugs. PubMed Central. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • p38 Signaling Pathway. Creative Diagnostics. [Link]

  • Rapid ELISA-Based Measurement of Protein Phosphorylation. (2018). RayBiotech. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Bioassay Sciences. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]

  • Application Notes and Protocols for Bioassay of Imidazole-Based p38 MAPK Inhibitors. [Source Not Publicly Available].
  • p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. PubMed Central. [Link]

  • Anton, R., et al. (2014). A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells. PLOS One. [Link]

  • p38 MAPK Signaling Pathway. Sino Biological. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2021). Springer Nature Experiments. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Essential Considerations for Successful Assay Development. (2024). Dispendix. [Link]

Sources

Application

Application Note: Protocol for Characterizing GABA-A Receptor Modulation by 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

subtype) Executive Summary & Scientific Rationale This application note details the protocol for evaluating the pharmacological activity of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026


 subtype)

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the pharmacological activity of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (hereafter referred to as Compound X ) at the GABA-A receptor.

Scientific Context: The GABA-A receptor is a pentameric ligand-gated ion channel responsible for fast inhibitory transmission. Structurally, Compound X possesses an imidazole-4-carboxylic acid core, which mimics the structure of GABA (gamma-aminobutyric acid) and is historically associated with orthosteric agonism or competitive antagonism (e.g., imidazole-4-acetic acid). However, the addition of the lipophilic 4-fluorophenyl group at the C2 position and a methyl group at C5 introduces steric and physicochemical properties that may shift its activity toward allosteric modulation (PAM/NAM) or alter its orthosteric efficacy.

Therefore, this protocol is designed as a Mode-of-Action (MoA) Determination Pipeline , capable of distinguishing between:

  • Orthosteric Agonism/Antagonism: Binding at the

    
     interface.
    
  • Allosteric Modulation (PAM/NAM): Binding at the

    
     (benzodiazepine) site or transmembrane sites.
    

Experimental Workflow Visualization

The following diagram outlines the hierarchical decision matrix for characterizing Compound X.

GABAA_Screening_Workflow cluster_ephys Electrophysiology Protocols Start Compound Preparation (DMSO Stock) Binding Phase 1: Radioligand Binding (Displacement Assay) Start->Binding Decision_Bind Displaces [3H]-GABA? Binding->Decision_Bind FLIPR Phase 2: FLIPR Membrane Potential (High-Throughput Screen) Decision_Funct Direct Activation? FLIPR->Decision_Funct Ephys Phase 3: Whole-Cell Patch Clamp (Mechanistic Validation) Protocol_A Protocol A: Direct Application (Agonist Check) Ephys->Protocol_A Protocol_B Protocol B: Co-application (GABA EC20 + Cmpd) Ephys->Protocol_B Decision_Bind->FLIPR Yes (Orthosteric) Decision_Bind->FLIPR No (Allosteric?) Decision_Funct->Ephys Yes (Agonist) Decision_Funct->Ephys No (Test for PAM/NAM)

Caption: Figure 1. Hierarchical screening workflow. The process moves from binding affinity (Phase 1) to functional throughput (Phase 2) and definitive mechanism (Phase 3).

Reagent Preparation & Handling

Compound X contains a carboxylic acid (polar/ionizable) and a fluorophenyl ring (lipophilic). This "amphiphilic" nature requires careful pH buffering.

  • Stock Solution: Dissolve Compound X to 10 mM or 100 mM in 100% DMSO.

    • Note: Sonicate if necessary. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in Extracellular Buffer (see below) immediately prior to use.

    • Critical: Final DMSO concentration must be

      
       to avoid vehicle effects on GABA-A channels.
      
  • pH Adjustment: The carboxylic acid moiety may lower the pH of unbuffered solutions. Ensure working solutions are pH 7.4.

Phase 1: Radioligand Binding (Affinity & Site Identification)

Before functional testing, determine where the molecule binds.

  • Objective: Determine

    
     and binding site (Orthosteric vs. Benzodiazepine).
    
  • Cell Source: HEK293 membrane homogenates expressing human

    
    .
    
Assay TypeRadioligandReference Ligand (Displacement)Interpretation
Orthosteric Site

-Muscimol (2 nM)
GABA (1 mM)If displaced: Compound X is an Orthosteric Ligand (Agonist/Antagonist).
Benzodiazepine Site

-Flumazenil (1 nM)
Diazepam (10

M)
If displaced: Compound X is an Allosteric Modulator (likely PAM/NAM).

Protocol:

  • Incubate membrane homogenates with radioligand

    
     Compound X (1 nM – 100 
    
    
    
    M) for 60 min at 4°C.
  • Terminate by rapid filtration through GF/B filters.

  • Count radioactivity.

  • Analysis: Fit to one-site competition curve to determine

    
     and 
    
    
    
    .

Phase 2: Functional Screening (FLIPR Membrane Potential)

Use the FLIPR Membrane Potential (FMP) assay for high-throughput "Go/No-Go" decisions. This uses a voltage-sensitive dye to detect chloride influx (depolarization/hyperpolarization depending on


).
  • Dye: FMP Blue or Red Dye (Molecular Devices).

  • Cells: HEK293-GABA-A (

    
    ).
    

Experimental Design:

  • Agonist Mode (Direct Activation):

    • Add Compound X (0.1 – 30

      
      M).
      
    • Readout: Increase in fluorescence = Agonist.

  • Modulator Mode (PAM Activity):

    • Add Compound X + GABA (

      
       concentration).
      
    • Readout: Signal > GABA alone = Positive Allosteric Modulator (PAM).

  • Antagonist Mode:

    • Add Compound X + GABA (

      
       concentration).
      
    • Readout: Signal < GABA alone = Antagonist/NAM.

Phase 3: Automated/Manual Patch Clamp (The Gold Standard)

This phase definitively characterizes efficacy, potency, and kinetics.

Setup:

  • Rig: Whole-cell patch clamp (Manual or QPatch/Patchliner).

  • Holding Potential: -70 mV.[1]

  • Solutions:

    • Extracellular (mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular (mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). High Cl- ensures large inward currents.

Experiment A: Direct Agonism (Orthosteric Check)
  • Apply GABA (1 mM) for 2s to establish

    
    . Wash 30s.
    
  • Apply Compound X (ascending doses: 0.1, 1, 10, 30

    
    M) for 5s.
    
  • Result Logic:

    • Current observed? Calculate relative efficacy (

      
      ).
      
    • Note: Imidazole-4-carboxylic acid derivatives are often partial agonists.

Experiment B: Allosteric Modulation (PAM Screen)

Required if Experiment A shows no current or weak current.

  • Establish baseline response to GABA (

    
    )  (approx 1-3 
    
    
    
    M).
  • Co-application: Apply GABA (

    
    ) + Compound X  (10 
    
    
    
    M).
  • Calculation:

    
    
    
  • Validation: Use Diazepam (1

    
    M)  as a positive control (expect >100% potentiation on 
    
    
    
    ).
Experiment C: Antagonism (Competitive vs Non-Competitive)
  • Establish response to GABA (

    
    ) .
    
  • Co-apply GABA (

    
    ) + Compound X .
    
  • If current is inhibited, generate a GABA dose-response curve in the presence of fixed Compound X.

    • Right-shift in GABA curve: Competitive Antagonist (Orthosteric).

    • Depression of Max Efficacy: Non-competitive (NAM/Channel Blocker).

Data Analysis & Reporting

Summarize findings in the following format:

ParameterDefinitionFormula/Method

Concentration for 50% maximal effectHill Equation (4-parameter logistic fit)

Maximal efficacy relative to GABA

Potentiation PAM activity at GABA

% Increase over baseline GABA current
Hill Slope (

)
Cooperativity indexDerived from dose-response slope

Visualizing the Mechanism:

Mechanism_Logic Result Ephys Result Agonist Orthosteric Agonist (Mimics GABA) Result->Agonist Activates alone Displaces Muscimol PAM Positive Allosteric Modulator (Requires GABA) Result->PAM No activation alone Potentiates GABA EC20 Antagonist Competitive Antagonist (Blocks GABA) Result->Antagonist Inhibits GABA EC80 Right-shifts GABA curve

Caption: Figure 2. Logic flow for classifying the pharmacological profile of Compound X based on electrophysiological data.

References

  • Molecular Devices. FLIPR Membrane Potential Assay Kit Protocol. [Link]

  • Olsen, R. W. (2018). GABA-A Receptor Physiology and Pharmacology.[2][3][4][5] Basic Neurochemistry. [Link]

  • Koniuszewski, F., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for GABA-A Receptor PAMs.[2][3][6] ACS Chemical Neuroscience. [Link] (Note: Provides comparative structural data for phenyl-imidazole scaffolds).

Sources

Method

Application Note: Formulation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid for In Vivo Studies

Abstract & Scope This guide details the formulation strategies for 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , a lipophilic, amphoteric small molecule often investigated for its inhibition of D-amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the formulation strategies for 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , a lipophilic, amphoteric small molecule often investigated for its inhibition of D-amino acid oxidase (DAAO). Due to the presence of a planar aromatic system and an imidazole core, this compound exhibits significant crystal lattice energy and poor aqueous solubility at neutral pH, presenting challenges for in vivo bioavailability.

This document provides three validated formulation protocols ranging from rapid screening vehicles (DMSO-based) to optimized delivery systems (Cyclodextrin-complexed) suitable for chronic IP (intraperitoneal) or PO (oral) administration in rodents.

Physicochemical Profiling & Pre-formulation

Before selecting a protocol, the researcher must understand the ionization behavior of the molecule to prevent precipitation in situ.

Molecular Properties
PropertyValue (Approximate)Implication for Formulation
Molecular Weight ~220.2 g/mol Small molecule, amenable to rapid diffusion.
LogP 2.0 – 2.6Moderately lipophilic; requires co-solvents or complexation.
pKa (Acidic) ~3.5 – 4.5 (COOH)Soluble as a carboxylate salt at pH > 6.0.
pKa (Basic) ~6.0 – 7.0 (Imidazole)Protonatable at pH < 5.0.
Solubility (Water) < 0.1 mg/mLPoor. Not suitable for simple saline suspension.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
The "Zwitterion Trap"

The compound is amphoteric.[1] At pH ranges between 4.0 and 6.0, the molecule may exist largely as a zwitterion (protonated imidazole, deprotonated carboxylate), which often represents the point of minimum solubility (isoelectric point).

  • Strategy: Formulations should target pH > 7.5 (anionic form) or utilize steric shielding (cyclodextrins) to maintain solubility.

Formulation Decision Tree

Use the following logic flow to select the appropriate protocol for your study.

FormulationDecision Start Start: Define Study Goals Route Route of Administration? Start->Route PO PO Route->PO Oral Gavage IP IP Route->IP Intraperitoneal Duration Study Duration? Acute_PO Protocol A: Suspension/Co-solvent (0.5% MC or PEG/Tween) Duration->Acute_PO Single Dose (<24h) Chronic_PO Protocol C: Meglumine Salt (Aqueous Solution) Duration->Chronic_PO Multi-day (>24h) Acute_IP Protocol B: Co-solvent System (DMSO/PEG/Saline) Duration->Acute_IP Acute/Screening Chronic_IP Protocol D: Cyclodextrin Complex (SBE-β-CD) Duration->Chronic_IP Chronic/Efficacy PO->Duration IP->Duration

Caption: Decision matrix for selecting the optimal vehicle based on administration route and study duration.

Detailed Protocols

Protocol A: The "Gold Standard" Co-solvent System (Acute IP/PO)

Best for: PK screening, single-dose efficacy studies. Target Concentration: 1 – 5 mg/mL. Composition: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.[2]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.

  • Primary Solubilization: Add 10% of the final volume of DMSO. Vortex vigorously or sonicate at 37°C until the powder is completely dissolved. Critical: Ensure no crystals remain before proceeding.

  • Co-solvent Addition: Add 40% of the final volume of PEG400. Vortex to mix. The solution should remain clear.

  • Surfactant Addition: Add 5% of the final volume of Tween-80. Vortex gently (avoid excessive foaming).

  • Aqueous Phase: Slowly add 45% of the final volume of warm (37°C) sterile saline or PBS while vortexing.

    • Note: Adding saline too quickly may cause "crashing out." If precipitation occurs, sonicate for 5-10 minutes.

Protocol B: Cyclodextrin Complexation (Chronic IP/PO)

Best for: Multi-dose studies, minimizing tissue irritation, improving bioavailability. Target Concentration: Up to 10 mg/mL. Composition: 20% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in Saline.

Mechanism: The hydrophobic fluorophenyl ring inserts into the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve SBE-β-CD powder in sterile water or saline to create a 20% w/v stock solution. Filter sterilize (0.22 µm).

  • Compound Preparation: Weigh the compound into a glass vial.

  • Complexation: Add the 20% SBE-β-CD vehicle to the compound.

  • Energy Input: The compound will not dissolve immediately.

    • Place the vial in a shaking water bath at 37°C – 40°C.

    • Shake/stir for 30–60 minutes.

    • Tip: If the solution remains cloudy, adjust pH to 7.5–8.0 using 1N NaOH. The ionization of the carboxylic acid aids the inclusion complex formation.

  • Final Check: The solution must be clear. If used for IP, verify pH is between 7.0 and 8.0.

Protocol C: In-Situ Salt Formation (High Dose PO)

Best for: High dose toxicity studies or maximizing oral exposure. Target Concentration: > 10 mg/mL. Reagents: Meglumine (N-methyl-D-glucamine) or 1N NaOH.

Step-by-Step Procedure:

  • Molar Ratio Calculation: Calculate the moles of compound. You will need a 1:1.1 molar ratio of Base:Compound.

  • Slurry: Suspend the compound in 80% of the required volume of water.

  • Salt Formation:

    • Option 1 (Meglumine): Add Meglumine powder (1.1 equivalents). Stir. The bulky counter-ion often prevents crystal lattice re-formation.

    • Option 2 (NaOH): Dropwise add 1N NaOH while monitoring pH. Do not exceed pH 9.0.

  • Clarification: Once dissolved, adjust to final volume with water.

  • Buffering (Optional): If the pH is too high (>9), back-titrate carefully with dilute HCl to pH 8.0, ensuring the compound does not precipitate.

Quality Control & Validation

A formulation is only as good as its stability. Perform these checks before dosing.

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless to light yellow solution. No particulates.Visual inspection against black/white background.[3][4]
pH 7.0 – 8.5 (for IP); 4.0 – 9.0 (for PO)pH strip or micro-electrode.
Stability (1 hr) No precipitation after 1 hour at Room Temp.Leave on bench; observe.
Dilution Integrity No precipitation upon 1:10 dilution in Saline.Simulates injection into bloodstream.

Biological Context & Signaling Pathways

This compound is typically utilized to inhibit DAAO, preventing the degradation of D-Serine, a co-agonist at the NMDA receptor.

DAAO_Pathway Compound 2-(4-fluorophenyl)-5-methyl -1H-imidazole-4-COOH DAAO DAAO Enzyme (D-Amino Acid Oxidase) Compound->DAAO Inhibits H2O2 + Imino Acid H2O2 + Imino Acid DAAO->H2O2 + Imino Acid D_Serine D-Serine (Endogenous) D_Serine->DAAO Degradation NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activation L_Serine L-Serine L_Serine->D_Serine SR SR Serine Racemase Effect Enhanced Synaptic Plasticity / Antipsychotic NMDAR->Effect Signaling

Caption: Mechanism of Action. The compound inhibits DAAO, elevating D-Serine levels to potentiate NMDA receptor signaling.

References

  • Sacchi, S., et al. (2013). "Structure-function relationships in human D-amino acid oxidase." Frontiers in Bioscience, 18, 771-786. (Contextual grounding for DAAO inhibitor structures).
  • PubChem. (2024).[3] Compound Summary: 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.[5] National Library of Medicine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol B grounding).
  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.

Sources

Application

Application Note: Real-Time Spectroscopic Analysis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid Reaction Intermediates

Introduction: Unveiling Reaction Pathways for Accelerated Drug Development In the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of the reaction mechanism, including the identification an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Reaction Pathways for Accelerated Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of the reaction mechanism, including the identification and characterization of transient intermediates, is paramount for process optimization, impurity profiling, and ensuring batch-to-batch consistency.[1][2] The target molecule, 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry.[3][4][5] Traditional offline analytical methods often fail to capture the fleeting nature of reaction intermediates. In contrast, in-situ spectroscopic techniques provide a dynamic window into the reacting mixture, enabling real-time monitoring of reactant consumption, intermediate formation and decay, and product synthesis.[6][7][8][9] This application note provides a comprehensive guide to the application of various spectroscopic methods for the in-depth analysis of reaction intermediates in the synthesis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.

Proposed Synthetic Pathway: A Modified Debus-Radziszewski Approach

The synthesis of the target imidazole derivative can be achieved through a variation of the Debus-Radziszewski reaction.[10][11][12] This multicomponent reaction involves the condensation of a dicarbonyl compound, an aldehyde, and an ammonia source.[11] For our target molecule, the proposed reactants are ethyl 2-amino-3-oxobutanoate (a β-keto ester serving as the dicarbonyl and amine source precursor), 4-fluorobenzaldehyde, and an additional ammonia source, followed by hydrolysis of the resulting ester.

The proposed reaction is expected to proceed through several key intermediates, including a diimine and a cyclized imidazoline derivative, before aromatization to the imidazole ring and final hydrolysis to the carboxylic acid. The ability to monitor these transformations in real-time is crucial for optimizing reaction conditions and maximizing yield and purity.

I. In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

Principle: In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking changes in the vibrational frequencies of functional groups.[6][13] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without disturbing the reaction.[7][8] This allows for the real-time observation of the disappearance of reactant-specific vibrational bands and the appearance of bands corresponding to intermediates and the final product.

Experimental Protocol: In-Situ FTIR Monitoring

  • Instrumentation Setup:

    • Equip a temperature-controlled reaction vessel with a magnetic stirrer and a port for the in-situ FTIR-ATR probe.

    • Connect the ATR probe to an FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Charge the reactor with the reaction solvent (e.g., ethanol) and acquire a background spectrum at the desired reaction temperature.

  • Reaction Initiation and Data Collection:

    • Add the reactants: ethyl 2-amino-3-oxobutanoate and 4-fluorobenzaldehyde.

    • Initiate the reaction by adding the ammonia source (e.g., ammonium acetate).

    • Begin continuous spectral acquisition (e.g., one spectrum every 2 minutes) for the duration of the reaction.

  • Data Analysis:

    • Process the collected spectra to identify and track the intensity of key vibrational bands over time.

    • Plot the absorbance of characteristic peaks versus time to generate kinetic profiles for reactants, intermediates, and the product.

Expected Spectroscopic Data:

SpeciesKey Vibrational Band (cm⁻¹)Functional Group Assignment
4-fluorobenzaldehyde (Reactant)~1700C=O stretch (aldehyde)
Ethyl 2-amino-3-oxobutanoate (Reactant)~1740, ~1650, ~3400/3300C=O stretch (ester), C=O stretch (ketone), N-H stretch (amine)
Diimine Intermediate~1640C=N stretch
Imidazoline Intermediate~1620C=N stretch (cyclic)
Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate~1720, ~1580C=O stretch (ester), C=N/C=C stretch (imidazole ring)
2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid~1680, ~2500-3300 (broad)C=O stretch (carboxylic acid), O-H stretch (carboxylic acid)

Visualization of Experimental Workflow:

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Setup Reaction Vessel with ATR Probe B Acquire Background Spectrum (Solvent) A->B C Add Reactants B->C D Initiate Reaction C->D E Continuous FTIR Data Acquisition D->E F Identify Key Vibrational Bands E->F G Generate Kinetic Profiles F->G Reaction_Pathway cluster_analysis Spectroscopic Analysis Points Reactants Reactants (4-fluorobenzaldehyde, ethyl 2-amino-3-oxobutanoate, NH₃) Intermediate1 Diimine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Imidazoline Intermediate Intermediate1->Intermediate2 Cyclization FTIR_NMR_MS_1 FTIR/NMR/MS Intermediate1->FTIR_NMR_MS_1 Ester_Product Ester Product (Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate) Intermediate2->Ester_Product Aromatization FTIR_NMR_MS_2 FTIR/NMR/MS Intermediate2->FTIR_NMR_MS_2 Final_Product Final Product (Carboxylic Acid) Ester_Product->Final_Product Hydrolysis FTIR_NMR_MS_3 FTIR/NMR/MS Ester_Product->FTIR_NMR_MS_3 FTIR_NMR_MS_4 FTIR/NMR/MS Final_Product->FTIR_NMR_MS_4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-imidazole

Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions (FAQs) encountered during its synthesis, with a focus on troubleshooting side reactions and optimizing reaction conditions to ensure high yield and purity.

Introduction

The synthesis of 2-(4-fluorophenyl)-imidazole, a key building block in medicinal chemistry, is most commonly achieved through the Debus-Radziszewski reaction. This multicomponent condensation involves a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (4-fluorobenzaldehyde), and an ammonia source (often ammonium acetate). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide provides in-depth technical assistance to navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low Yield of 2-(4-Fluorophenyl)-imidazole

Question: My synthesis of 2-(4-fluorophenyl)-imidazole is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Debus-Radziszewski synthesis of 2-(4-fluorophenyl)-imidazole are a common concern and can be attributed to several factors:

  • Suboptimal Stoichiometry of Ammonium Acetate: Ammonium acetate serves as both a reactant (ammonia source) and a catalyst. An insufficient amount can lead to incomplete reaction, while a large excess does not necessarily improve the yield and can complicate purification. Studies have shown that increasing the molar ratio of ammonium acetate to the dicarbonyl compound can accelerate the reaction.[1][2] It is recommended to empirically determine the optimal stoichiometry for your specific reaction scale, typically starting with a molar ratio of around 3:1 to 5:1 of ammonium acetate to benzil (or equivalent dicarbonyl).[3]

  • Glyoxal Self-Condensation and Polymerization: Glyoxal is highly reactive and can undergo self-condensation or polymerization, especially at higher concentrations and temperatures. This competitive pathway reduces the amount of glyoxal available for the desired imidazole formation. To mitigate this, it is advisable to use glyoxal solutions at appropriate dilutions and to control the reaction temperature carefully. Maintaining a lower concentration of glyoxal throughout the reaction by, for example, slow addition can also be beneficial.[1]

  • Side Reaction: Oxazole Formation: The reaction between the 1,2-dicarbonyl compound and the aldehyde can also lead to the formation of oxazole byproducts. While not extensively documented for this specific synthesis, it is a known side reaction in related imidazole syntheses.

  • Inadequate Reaction Time or Temperature: The reaction kinetics can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and byproducts. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical reflux in a solvent like ethanol or acetic acid is often employed.[4]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting cluster_optimization Reaction Optimization start Low Yield Observed optimize_stoichiometry Optimize Ammonium Acetate Stoichiometry start->optimize_stoichiometry Initial Check control_glyoxal Control Glyoxal Concentration optimize_stoichiometry->control_glyoxal If yield still low monitor_reaction Monitor Reaction (TLC, Time, Temp) control_glyoxal->monitor_reaction If side reactions suspected purification Review Purification Procedure monitor_reaction->purification After optimization improved_yield Improved Yield purification->improved_yield Successful

Caption: Troubleshooting workflow for low yield.

FAQ 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: After purification by column chromatography, I still observe a significant impurity in my 2-(4-fluorophenyl)-imidazole product. What could this be and how can I remove it?

Answer:

A common and often challenging impurity in this synthesis is a trisubstituted imidazole byproduct.

  • Formation of Trisubstituted Imidazoles: In the multicomponent reaction, if a primary amine is present (for example, as an impurity in the ammonia source or formed in situ), it can compete with ammonia in the reaction cascade, leading to the formation of a 1,2,4,5-tetrasubstituted imidazole. However, a more common scenario is the self-condensation of the aldehyde, which can lead to more complex imidazole structures. More specifically, the formation of 2,4,5-trisubstituted imidazoles is a known competitive reaction.[5] The use of certain catalysts can influence the selectivity towards either the desired di-substituted or the tri-substituted product.[5]

  • Identification and Characterization: This impurity will have a similar core structure to your product, making separation by standard column chromatography challenging. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and characterization of such impurities.[6]

  • Purification Strategies:

    • Recrystallization: If the impurity has a sufficiently different solubility profile from the desired product, recrystallization from a suitable solvent system can be an effective purification method. Experiment with a range of solvents of varying polarities.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating closely related compounds.

    • Optimized Column Chromatography: Fine-tuning the mobile phase polarity and using a high-resolution silica gel for column chromatography can improve separation. A gradient elution might be more effective than an isocratic one.

Table 1: Common Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedSuitability for 2-(4-fluorophenyl)-imidazole
TLC Qualitative assessment of reaction progress and purityExcellent for initial screening and reaction monitoring
¹H and ¹³C NMR Structural confirmation and identification of impuritiesEssential for structural elucidation of product and byproducts
HPLC Quantitative purity analysis and separation of closely related compoundsHighly recommended for accurate purity determination
GC-MS Identification of volatile impuritiesUseful for identifying low molecular weight byproducts
FTIR Confirmation of functional groupsGood for confirming the presence of the imidazole ring and other key functional groups
FAQ 3: Reaction Mixture Turns Dark or Forms a Tar-like Substance

Question: My reaction mixture becomes very dark, and I'm getting a significant amount of an intractable tar-like substance. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric materials is a strong indication of decomposition and undesirable side reactions, often exacerbated by harsh reaction conditions.

  • Aldehyde and Glyoxal Instability: Both 4-fluorobenzaldehyde and glyoxal can be sensitive to high temperatures and prolonged reaction times, leading to polymerization and the formation of colored byproducts.

  • Role of Ammonium Acetate: While catalytic, ammonium acetate can also contribute to the decomposition of reactants if the temperature is too high or the reaction is run for an extended period. The in-situ formation of acetic acid from ammonium acetate can also influence side reactions.[1][2]

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature. A gentle reflux is often sufficient. Avoid excessive heating.

  • Reaction Time: Monitor the reaction closely using TLC and stop the reaction as soon as the starting materials are consumed to prevent the formation of degradation products.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to color formation.

  • Gradual Addition of Reagents: Adding the more reactive components, like glyoxal, slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

Experimental Protocol: Optimized Synthesis of 2-(4-fluorophenyl)-imidazole

This protocol incorporates best practices to minimize side reactions and maximize yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid.

  • Addition of Reagents: To the stirred solvent, add ammonium acetate, followed by 4-fluorobenzaldehyde.

  • Addition of Glyoxal: Slowly add an aqueous solution of glyoxal (e.g., 40 wt. % in H₂O) dropwise to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Neutralize the aqueous mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Relationship of Reaction Components and Outcomes:

reaction_components reagents Reactants (4-Fluorobenzaldehyde, Glyoxal, NH4OAc) desired_product Desired Product 2-(4-fluorophenyl)-imidazole reagents->desired_product Optimal Conditions side_products Side Products (Trisubstituted Imidazoles, Oxazoles, Polymers) reagents->side_products Suboptimal Conditions conditions Reaction Conditions (Temp, Time, Stoichiometry) conditions->desired_product Control leads to conditions->side_products Lack of control leads to

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-(4-Fluorophenyl)-Imidazole

Introduction Welcome to the Technical Support Center. You are likely here because 2-(4-fluorophenyl)-imidazole is presenting a classic "chromatographer’s dilemma": it is a basic heterocycle (prone to tailing) with a fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because 2-(4-fluorophenyl)-imidazole is presenting a classic "chromatographer’s dilemma": it is a basic heterocycle (prone to tailing) with a fluorinated aromatic tail (requiring specific selectivity).

Standard C18 protocols often fail here. The interaction between the basic imidazole nitrogen and residual silanols on silica columns causes peak asymmetry, while the structural similarity between the 2-substituted target and potential 4-substituted regioisomers (impurities) challenges the resolution power of alkyl phases.[1]

This guide moves beyond basic troubleshooting to provide a mechanistic understanding of how to leverage pH and Fluorine-Selectivity to achieve baseline resolution.[1][2]

Module 1: The Tailing Peak (Silanol Interactions)

User Issue: "My main peak has a tailing factor (Tf) > 1.8, and I'm losing sensitivity."

Root Cause Analysis

The imidazole ring has a pKa of approximately 6.0–7.0 (depending on the electron-withdrawing effect of the fluorophenyl group).[1] At neutral pH (pH 7), a significant portion of the molecule is protonated (cationic).[3][1] These cations undergo ion-exchange interactions with anionic residual silanols on the silica surface, causing the "drag" or tailing.[1]

The Solution: The "High pH" Strategy

Instead of fighting the silanols with amine modifiers (like TEA), the modern approach is to suppress ionization .[1] By raising the mobile phase pH to 9.5–10.0, you force the imidazole into its neutral (free base) state.[3][1] This eliminates the ion-exchange mechanism and drastically improves peak symmetry.[1][2]

WARNING: You must use a column engineered for high pH (Hybrid Silica or Polymer-coated).[1][2] Standard silica dissolves above pH 8.0.[1]

Troubleshooting Workflow

TailingLogic Start Issue: Tailing Peak (Tf > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic Low pH IsBasic Is pH > 9.0? CheckpH->IsBasic High pH AddIonPair Add Ion Pair Reagent (e.g., Hexanesulfonate) OR Switch to High pH IsAcidic->AddIonPair Yes CheckColumn Is Column Hybrid/Polymer? IsBasic->CheckColumn Yes ReplaceCol Switch to Hybrid C18 (e.g., XBridge, Gemini) CheckColumn->ReplaceCol No (Silica Dissolving) BufferConc Increase Buffer Conc. (10mM -> 25mM) CheckColumn->BufferConc Yes

Figure 1: Decision tree for eliminating peak tailing in basic heterocycles.

Module 2: Regioisomer Resolution (Selectivity)

User Issue: "I cannot separate the 2-(4-fluorophenyl) target from the 4-(4-fluorophenyl) regioisomer impurity."

The Science: The "Fluorine Effect"

Regioisomers of phenyl-imidazoles often have identical hydrophobicity, making them co-elute on C18.[1] To separate them, you need a stationary phase that interacts with the electron density of the aromatic ring.

  • Pi-Pi Interactions: The fluorine atom is electron-withdrawing, creating an electron-deficient phenyl ring.[1][2]

  • Shape Selectivity: The position of the phenyl ring (C2 vs C4) alters the molecule's 3D planar footprint.[1]

Recommended Stationary Phase: Pentafluorophenyl (PFP)

A PFP (Pentafluorophenyl) column is the "silver bullet" for this separation.[3][1] The fluorine atoms on the stationary phase interact via:

  • Dipole-Dipole: Between the column F-atoms and the analyte's polar imidazole.[1][2]

  • Pi-Pi Stacking: Between the electron-deficient PFP ring and the analyte's aromatic system.[1][2]

Comparison of Column Selectivities:

Column ChemistryMechanismSuitability for 2-(4-F-Ph)-Imidazole
C18 (Alkyl) HydrophobicityPoor. Often fails to resolve regioisomers.[1][2]
Phenyl-Hexyl Pi-Pi + HydrophobicityGood. Better than C18, but may lack shape selectivity.[1][2]
PFP (Fluorophenyl) Dipole + Pi-Pi + ShapeExcellent. Specifically targets halogenated aromatics.[1][2]

Module 3: Master Experimental Protocol

This protocol synthesizes the high-pH strategy (for shape) with the PFP selectivity (for isomers).[3][1] Note: If you do not have a PFP column, a High-pH C18 method is the second-best option.[3][1][2]

Method A: The "Isomer Killer" (PFP Phase)

Best for: Separating the 2-isomer from 4-isomer and des-fluoro impurities.[1][2]

  • Column: Fluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 2.1 mm (e.g., Kinetex PFP or similar).[3][1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - PFP phases often work best at low pH to maximize dipole interactions).

  • Mobile Phase B: Acetonitrile (MeOH causes higher pressure but unique selectivity if ACN fails).[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 10 min: 60% B[3]

    • 12 min: 90% B[1]

  • Flow Rate: 0.4 mL/min[3][1]

  • Temp: 35°C (Temperature affects steric selectivity; keep constant).

  • Detection: UV 254 nm.[1][4]

Method B: The "Peak Shape" King (High pH C18)

Best for: General purity analysis, quantitation, and crude reaction mixtures.[3]

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm.[3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient: Standard 5% to 95% B over 15 minutes.

  • Why it works: The high pH suppresses the protonation of the imidazole nitrogen, resulting in sharp, symmetrical peaks without tailing.[3]

Module 4: Reproducibility & Tautomerism

User Issue: "My retention times drift, and peaks sometimes look split."

The Tautomer Trap

Imidazoles with an unsubstituted nitrogen (N-H) undergo rapid tautomerism (proton hopping between N1 and N3).[3][1]

  • The Risk: If your mobile phase pH is near the pKa of the imidazole (approx pH 6.0–7.0), the molecule flips rapidly between ionized and neutral states, or distinct tautomers interact differently with the column. This causes peak broadening or "shouldering."[1]

  • The Fix: Lock the pH. Move at least 2 pH units away from the pKa.[1]

    • Safe Zones: pH < 3.0 (Fully Protonated) OR pH > 9.0 (Fully Neutral).[3][1]

    • Danger Zone: pH 5.0 – 8.0.[1]

MethodDevWorkflow Sample Sample: 2-(4-F-Ph)-Imidazole Screening Screening Phase Sample->Screening Choice Primary Goal? Screening->Choice IsomerSep Isomer Separation (2- vs 4- substituted) Choice->IsomerSep GenPurity General Purity/Quant Choice->GenPurity PFP_LowPH Select PFP Column pH 3.0 (Formate) IsomerSep->PFP_LowPH Hybrid_HighPH Select Hybrid C18 pH 10.0 (Bicarb) GenPurity->Hybrid_HighPH Validation Validation: Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.2) PFP_LowPH->Validation Hybrid_HighPH->Validation

Figure 2: Method Development Workflow selecting between PFP and High-pH C18 based on analytical goals.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases."[1][2] Waters Application Notes. Link

  • Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18." LCGC International.[1] Link

  • Moravek. "Exploring the Role of pH in HPLC Separation." Moravek Technical Guides. Link

  • BenchChem. "Technical Support Center: Separation of Imidazole Regioisomers." BenchChem Troubleshooting. Link

  • PubChem. "Compound Summary: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Related Structure/pKa data)." National Library of Medicine.[1] Link[3][1]

Sources

Troubleshooting

troubleshooting guide for 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid experiments

Topic: Troubleshooting & Optimization Guide Compound ID: 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid Molecular Weight: ~236.2 g/mol Class: Amphoteric Heterocycle / Pharmaceutical Intermediate Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Compound ID: 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid Molecular Weight: ~236.2 g/mol Class: Amphoteric Heterocycle / Pharmaceutical Intermediate

Introduction: Understanding the Scaffold

Welcome to the technical support center. This guide addresses the specific challenges associated with 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid .

As a Senior Application Scientist, I often see researchers treat this molecule like a standard benzoic acid derivative. It is not. It is a zwitterionic heterocycle . The imidazole ring (basic, pKa ~6-7) and the carboxylic acid (acidic, pKa ~3-4) create an internal salt network that drastically alters solubility and reactivity compared to standard organic acids. The 4-fluorophenyl group adds significant lipophilicity and electron-withdrawing character, further complicating aqueous solubility and nucleophilicity.

This guide is structured to troubleshoot the three most critical failure points: Solubility , Amide Coupling , and HPLC Analysis .

Part 1: Solubility & Stock Preparation

The Issue: Users frequently report that the compound precipitates in neutral buffers or fails to dissolve in standard organic solvents like Dichloromethane (DCM) or Toluene.

The Science: At neutral pH, the molecule exists largely as a zwitterion (net neutral charge but highly polar internal dipoles), leading to strong crystal lattice energy and poor solubility in both water and non-polar organics.

Troubleshooting Q&A

Q: Why won't this dissolve in water or PBS (pH 7.4)? A: At pH 7.4, you are near the isoelectric point where the net charge is zero, minimizing solvation energy.

  • Solution: You must drive the equilibrium to a charged species.

    • Acidic Route: Lower pH < 3 (using 0.1 M HCl) to protonate the imidazole (

      
      ), forming a soluble cation.
      
    • Basic Route: Raise pH > 9 (using NaOH) to deprotonate the carboxylic acid (

      
      ), forming a soluble anion.
      

Q: I need a stock solution for biological assays. What is the protocol? A: Do not use water for stocks. Use DMSO. The fluorinated phenyl ring aids solubility in aprotic polar solvents.

Standard Stock Protocol (10 mM):

  • Weigh the solid into a glass vial (avoid plastic if possible to prevent sticking due to static).

  • Add 100% DMSO (anhydrous).

  • Vortex vigorously for 30 seconds.

  • Validation: Visually inspect for "swirling" particulates. If hazy, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. If precipitation occurs upon thawing, heat to 37°C before use.

Q: Can I use DCM or Ethyl Acetate for extraction? A: Poorly. The zwitterionic character makes it insoluble in non-polar organics.

  • Alternative: Use n-Butanol or Ethyl Acetate/Methanol (9:1) for extractions from aqueous phase, but only after adjusting the aqueous pH to neutral/slightly acidic (pH 4-5) to suppress the carboxylate ionization.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solid Compound Goal What is your goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Extraction Extraction/Workup Goal->Extraction DMSO Use 100% DMSO (Max conc ~50mM) BioAssay->DMSO DCM Avoid DCM/Toluene (Insoluble) Synthesis->DCM Fail DMF Use DMF or NMP (Polar Aprotic) Synthesis->DMF Success AqNeutral Neutral Water (pH 7) Precipitation Risk! Extraction->AqNeutral AqHigh High pH (>9) Soluble (Anion) Extraction->AqHigh AqLow Low pH (<3) Soluble (Cation) Extraction->AqLow

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical failure point at neutral aqueous pH.

Part 2: Synthetic Manipulation (Amide Coupling)

The Issue: Low yields or no reaction during amide coupling (e.g., reacting with an amine to form a drug intermediate).

The Science:

  • Steric Hindrance: The 5-methyl group is ortho to the carboxylic acid, creating steric bulk that slows down nucleophilic attack.

  • Competing Nucleophile: The imidazole nitrogen (N1/N3) can act as a nucleophile, potentially reacting with the activated ester to form N-acyl side products.

  • Solvent Choice: As noted above, standard DCM/EDC couplings often fail because the starting material never dissolves.

Troubleshooting Q&A

Q: My reaction in DCM with EDC/HOBt is a slurry and yields are <10%. Why? A: The starting material is insoluble in DCM. A heterogeneous reaction on a sterically hindered acid will be extremely slow.

  • Fix: Switch solvent to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .

Q: Which coupling reagent is best for this hindered acid? A: EDC is too weak. Use HATU or PyBOP .

  • Reasoning: HATU generates a highly reactive aza-benzotriazole ester that is less sensitive to steric hindrance from the 5-methyl group.

Q: I see a side product with M+ mass corresponding to the dimer. What is it? A: This is likely the N-acylated imidazole. The activated acid of one molecule reacted with the imidazole nitrogen of another.

  • Prevention: Ensure you use a Trityl (Trt) protection on the imidazole nitrogen if this persists, OR ensure your amine nucleophile is added immediately after activation.

Optimized Coupling Protocol (Self-Validating)
StepActionCritical Parameter
1. Solvation Dissolve Acid (1.0 eq) in DMF (0.2 M concentration).Solution must be clear. If cloudy, sonicate.
2. Base Add DIPEA (3.0 eq).Excess base is needed to neutralize the HCl salt of the amine and keep the carboxylic acid deprotonated.
3. Activation Add HATU (1.1 eq) at 0°C, then warm to RT.Stir for only 15-30 mins . Long activation promotes racemization or side reactions.
4. Addition Add Amine (1.2 eq).Monitor by LCMS immediately.
5. Workup Dilute with EtOAc, wash with Sat. NaHCO3 then Brine .Do not wash with strong acid initially, or you will pull the product into the water layer (protonated imidazole).
Visualization: Amide Coupling Workflow

CouplingWorkflow cluster_warning Critical Failure Check Start Start: Acid Scaffold Solvent Dissolve in DMF (NOT DCM) Start->Solvent Base Add DIPEA (3 eq) Solvent->Base Check1 Is solution clear? Solvent->Check1 Activate Add HATU (1.1 eq) Stir 20 min Base->Activate Amine Add Amine Activate->Amine Check2 Is N-acylation occurring? Activate->Check2 Monitor LCMS Check (Look for Product Mass) Amine->Monitor

Figure 2: Step-by-step workflow for amide coupling, emphasizing solvent choice and activation timing.

Part 3: Analytical Troubleshooting (HPLC & NMR)

The Issue: Broad, tailing peaks in HPLC or "missing" protons in NMR.

The Science:

  • HPLC: The basic imidazole nitrogen interacts with free silanol groups on silica columns, causing peak tailing.

  • NMR: The imidazole proton (

    
    ) is exchangeable and often broadens into the baseline in wet solvents or due to tautomerism (
    
    
    
    vs
    
    
    shift).
Troubleshooting Q&A

Q: My HPLC peak looks like a shark fin (severe tailing). How do I fix this? A: You are likely using a neutral mobile phase or insufficient buffer.

  • Method A (Low pH): Use 0.1% TFA (Trifluoroacetic acid) in water/acetonitrile. The TFA saturates silanols and ion-pairs with the imidazole, sharpening the peak.

  • Method B (High pH): Use 10mM Ammonium Bicarbonate (pH 10) . This deprotonates the imidazole, preventing interaction with silanols. Note: Ensure your column is alkali-stable (e.g., Waters XBridge).

Q: In 1H NMR (DMSO-d6), I cannot find the imidazole NH proton or the COOH proton. A: This is normal.

  • Exchange: Trace water in DMSO-d6 exchanges with these acidic protons, wiping out the signal.

  • Broadening: The quadrupole moment of the Nitrogen and tautomeric exchange can broaden the signal so much it becomes invisible.

  • Verification: Look for the 5-Methyl singlet at ~2.4-2.6 ppm and the 4-Fluorophenyl aromatic signals (multiplets at ~7.0-8.0 ppm). If those integrate correctly, your compound is there.

Q: There are extra peaks in the Carbon NMR. A: Check for C-F coupling . The fluorine atom splits carbon signals.

  • Ipso-Carbon (C-F): Large doublet (

    
     Hz).
    
  • Ortho-Carbon: Medium doublet (

    
     Hz).
    
  • Do not mistake these split peaks for impurities.

References

  • PubChem. 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (Analogous Structure).[1] National Library of Medicine. Link

  • Organic Chemistry Portal. Amide Synthesis by Acylation: General Protocols.Link

  • Chromatography Forum. RP HPLC method for Imidazole Separation. (Discussion on silanol interactions and ion-pairing). Link

  • SIELC Technologies. Separation of Imidazole Carboxylic Acids on HPLC. (Method development using acidic mobile phases).[2][3] Link

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Reference Data & Comparative Studies

Validation

2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid vs. other GABA-A receptor modulators

An In-Depth Comparative Guide to Novel and Classical GABA-A Receptor Modulators A Senior Application Scientist's Field Guide Editorial Note: Initial literature analysis for the compound "2-(4-fluorophenyl)-5-methyl-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Novel and Classical GABA-A Receptor Modulators A Senior Application Scientist's Field Guide

Editorial Note: Initial literature analysis for the compound "2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid" did not yield sufficient characterization data for a comprehensive guide. However, significant research has been published on a promising and structurally related scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole .[1][2][3] This guide will therefore focus on this well-documented benzimidazole template as a representative of next-generation modulators, comparing it against established alternatives to provide a relevant and data-supported analysis for researchers in neuropharmacology.

Introduction: The GABA-A Receptor - A Perennial Target for Neuromodulation

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[4] This ligand-gated chloride ion channel is a heteropentameric protein complex assembled from a diverse array of subunits (e.g., α, β, γ).[4] The specific subunit composition dictates the receptor's localization, physiological function, and, critically, its pharmacological profile.

GABA-A receptors are the targets for numerous clinically vital drugs, including benzodiazepines, barbiturates, and general anesthetics.[5] Most of these drugs do not bind to the primary GABA binding site (the orthosteric site) but rather to distinct, allosteric sites.[6] Positive Allosteric Modulators (PAMs) are a class of compounds that bind to these allosteric sites and enhance the receptor's response to GABA, typically by increasing the frequency or duration of channel opening.[7] This potentiation of GABAergic inhibition is the mechanistic basis for their sedative, anxiolytic, and anticonvulsant effects.

The challenge in the field lies in achieving therapeutic specificity. The diverse functions mediated by different GABA-A receptor subtypes—for instance, α1-containing receptors are heavily implicated in sedation, whereas α2 and α3 subtypes are linked to anxiolysis—means that non-selective modulators often carry an undesirable side-effect profile.[8] This has driven the search for novel chemical scaffolds that offer improved subtype selectivity and better pharmacokinetic properties, such as the 2-(4-fluorophenyl)-1H-benzo[d]imidazole class.[1]

Comparative Analysis of GABA-A Receptor PAMs

This section compares the novel 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold against a curated selection of classical and widely studied PAMs. The comparison focuses on their mechanism, binding affinity, functional potency, and subtype selectivity, which collectively define their therapeutic potential and research utility.

The Novel Scaffold: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

Recent drug discovery efforts have identified the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold as a promising template for developing metabolically robust PAMs.[2] Compounds from this series have been characterized as positive allosteric modulators that interact with the benzodiazepine binding site at the α1/γ2 subunit interface.[1]

The primary innovation of this scaffold is its enhanced metabolic stability compared to earlier imidazo[1,2-a]pyridine derivatives (like Zolpidem), which are prone to rapid biotransformation.[3] By replacing a metabolically vulnerable methyl group with a fluorine atom and utilizing the benzimidazole core, researchers have created compounds with a reduced potential for hepatotoxicity while maintaining or improving affinity for the target receptor.[1][2] These compounds show a preference for the α1β2γ2 receptor subtype, which is highly expressed in the basal ganglia and is a key target for modulating motor function and sedation.[3]

Classical Modulators: A Benchmarking Panel

To understand the advantages of the novel scaffold, it is essential to compare it against well-characterized modulators representing different classes and properties.

  • Diazepam (Valium): The archetypal benzodiazepine, Diazepam is a non-selective full agonist at the benzodiazepine site. It binds with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits.[8] While highly effective as an anxiolytic and anticonvulsant, its lack of subtype selectivity is responsible for its significant sedative and muscle-relaxant side effects.[9]

  • Zolpidem (Ambien): A member of the "Z-drug" class (nonbenzodiazepines), Zolpidem is an imidazopyridine derivative. It functions as a selective agonist , displaying approximately 10-fold higher affinity for α1-containing receptors over α2 and α3 subtypes, and it does not bind to α5-containing receptors.[10][11] This α1 preference is the basis for its primary clinical use as a hypnotic (sedative) agent, as the sedative action of benzodiazepine-site drugs is mediated almost exclusively by α1-GABA-A receptors.[10]

  • Etomidate: A carboxylated imidazole derivative, Etomidate is a potent intravenous general anesthetic. It acts as a PAM but binds to a distinct site in the transmembrane domain at the β+/α- subunit interface, different from the benzodiazepine site.[12][13] It is particularly sensitive to the type of β subunit present, with β2- or β3-containing receptors being more sensitive than those with β1.[6] At higher concentrations, it can directly activate the receptor in the absence of GABA (a "GABAmimetic" effect).[6]

  • Bretazenil: An imidazopyrrolobenzodiazepine, Bretazenil is a high-potency, non-selective partial agonist .[14] Unlike a full agonist like Diazepam, a partial agonist produces a submaximal response even at saturating concentrations.[14] This property was investigated as a strategy to achieve anxiolytic effects with a reduced liability for sedation and dependence.[15]

Data Presentation: Quantitative Comparison of Modulator Properties

The following tables summarize key quantitative data from radioligand binding and electrophysiological assays, providing a clear comparison of the selected modulators.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Recombinant GABA-A Receptor Subtypes

Compound α1βxγ2 α2βxγ2 α3βxγ2 α5βxγ2 Primary Reference(s)
Diazepam ~10-20 ~10-20 ~10-20 ~10-20 [16]
Zolpidem ~15-30 ~200-400 ~300-500 >10,000 [10][11]
Bretazenil ~1-3 ~1-3 ~1-3 ~1-3 [17]

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Lead Compound) | 11.2 | >10,000 | >10,000 | >10,000 |[1] |

Note: Data are approximate values compiled from multiple sources for comparative purposes. Experimental conditions can vary.

Table 2: Comparative Functional Potency (EC₅₀, nM) and Efficacy (% Potentiation)

Compound Receptor Subtype EC₅₀ (nM) Max Potentiation (Efficacy) Primary Reference(s)
Diazepam α1β2γ2 ~30-50 ~128% [18]
Zolpidem α1β2γ2 (from Purkinje cells) ~33 ~189% [18]
Zolpidem α2-containing (from striatal neurons) ~195 ~236% [18]
Etomidate α6β3γ2 700 (modulation) ~135% [19]

| Etomidate | α6β3γ2 | 23,000 (direct activation) | ~96% of GABA max |[19] |

Note: Efficacy is often expressed as the percentage potentiation of a submaximal GABA response (e.g., EC₁₀-EC₂₀).

Experimental Protocols: Methodologies for Characterization

Scientific integrity demands that claims be supported by robust, replicable methodologies. The data presented above are typically generated using two key techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific GABA-A receptor subtype by measuring its ability to displace a known radioligand.

Causality and Rationale: This assay directly measures the physical interaction between a compound and the receptor. By using cell lines stably expressing specific recombinant receptor subtypes (e.g., HEK-293 cells with α1β3γ2), we can determine subtype selectivity. [³H]Flunitrazepam or [³H]Ro15-1788 are commonly used radioligands for the benzodiazepine binding site.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β3γ2).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • Receptor membranes (typically 20-50 µg of protein).

      • A fixed concentration of radioligand (e.g., 1 nM [³H]Flunitrazepam).

      • A range of concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).

      • For Total Binding wells: Add assay buffer instead of the test compound.

      • For Non-Specific Binding wells: Add a saturating concentration of a known non-radioactive ligand (e.g., 10 µM Diazepam) to displace all specific binding.

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Assay Termination and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To measure the functional activity (potency, EC₅₀, and efficacy) of a test compound by recording the ion currents through GABA-A receptors expressed in Xenopus laevis oocytes.

Causality and Rationale: This is a functional assay that measures the direct physiological consequence of compound binding: the modulation of chloride ion flow. Xenopus oocytes are a robust and reliable system for expressing foreign ion channels and allow for stable, long-term recordings.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2 in a 1:1:10 ratio to ensure γ incorporation).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with KCl: one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a fixed voltage (e.g., -60 mV).

  • Data Acquisition:

    • First, establish a baseline GABA response. Apply a low, submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a control inward chloride current.

    • Wash out the GABA and allow the current to return to baseline.

    • Co-apply the same EC₁₀-EC₂₀ concentration of GABA along with varying concentrations of the test compound.

    • Record the peak current amplitude for each concentration of the test compound.

  • Data Analysis:

    • Normalize the potentiation by expressing the current in the presence of the test compound as a percentage of the control GABA current.

    • Plot the normalized current potentiation as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and the maximal potentiation (efficacy ).

Visualization of Pathways and Workflows

GABA-A Receptor Signaling and Modulator Sites

GABAA_Signaling cluster_receptor GABA-A Receptor Complex (α, β, γ subunits) cluster_ligands Ligands cluster_effects Cellular Effects GABA_Site GABA Binding Site (α/β interface) Channel Cl- Channel Pore GABA_Site->Channel Opens BZD_Site Benzodiazepine Site (α/γ interface) BZD_Site->Channel Potentiates Opening TM_Site Transmembrane Site (β/α interface) TM_Site->Channel Potentiates Opening Influx ↑ Cl- Influx Channel->Influx GABA GABA GABA->GABA_Site Binds Benzos Diazepam Zolpidem Benzimidazoles Benzos->BZD_Site Binds Anesthetics Etomidate Anesthetics->TM_Site Binds Hyperpolarization Hyperpolarization Influx->Hyperpolarization Inhibition ↓ Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A receptor modulation by different ligand classes.

Experimental Workflow for Modulator Characterization

Workflow cluster_in_silico Computational & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Compound Design & In Silico Screening B Chemical Synthesis A->B C Primary Screen: Radioligand Binding Assay B->C G Metabolic Stability Assays (e.g., Microsomes) B->G D Determine Binding Affinity (Ki) & Subtype Selectivity C->D E Functional Screen: Electrophysiology (TEVC) D->E Hits F Determine Potency (EC50) & Efficacy (% Potentiation) E->F H Animal Models of Disease (e.g., Anxiety, Seizure) F->H Lead Compounds I Assess Therapeutic Efficacy & Side-Effect Profile H->I

Caption: Workflow for the discovery and validation of novel PAMs.

Conclusion: The Path Forward for GABA-A Receptor Modulation

The comparative analysis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole against classical GABA-A receptor modulators underscores the evolution of neuropharmacological drug design. While broad-spectrum agonists like Diazepam offer high efficacy, their utility is hampered by a side-effect profile stemming from non-selective receptor engagement. The development of subtype-selective compounds like Zolpidem represented a significant step forward, allowing for the targeted modulation of specific neural circuits to achieve a desired therapeutic effect, namely sedation.

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold represents the next logical progression: the refinement of subtype-selective modulators to optimize pharmacokinetic properties. By designing molecules with enhanced metabolic stability, researchers aim to create PAMs with a more predictable and safer profile, suitable for a wider range of therapeutic applications beyond insomnia.[1][2] The detailed experimental methodologies provided herein offer a validated framework for researchers to characterize such novel compounds and rigorously compare their performance against established benchmarks, ensuring the continued advancement of GABAergic therapeutics.

References

  • Puia, G., et al. (1996). Zolpidem functionally discriminates subtypes of native GABAA receptors in acutely dissociated rat striatal and cerebellar neurons. Neuropharmacology, 35(2), 137-45. [Link]

  • Baur, R., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Pharmacology, 11, 598534. [Link]

  • Knabl, J., et al. (2012). A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain. Pain Research and Treatment, 2012, 926230. [Link]

  • Baur, R., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Pharmacology. [Link]

  • Woll, K. A., et al. (2021). Etomidate and Etomidate Analog Binding and Positive Modulation of γ-Aminobutyric Acid Type A Receptors: Evidence for a State-dependent Cutoff Effect. Anesthesiology, 134(5), 751-764. [Link]

  • Fryc, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166-1180. [Link]

  • Stewart, D. S., et al. (2011). GABAA Receptor Modulation by Etomidate Analogues. Anesthesiology, 115(3), 502-513. [Link]

  • Kopp, C., et al. (2003). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 138(3), 619-627. [Link]

  • Fryc, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]

  • Belelli, D., et al. (1997). The interaction of the general anesthetic etomidate with the γ-aminobutyric acid type A receptor is influenced by a single amino acid. Proceedings of the National Academy of Sciences, 94(20), 11031-11036. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 56(1), 141-148. [Link]

  • ResearchGate. Functional and structural models of GABAA receptor interactions with etomidate. [Link]

  • Li, G. D., et al. (2010). The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating. Journal of General Physiology, 136(2), 205-217. [Link]

  • Fryc, M., et al. (2023). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. [Link]

  • ResearchGate. Receptor site and affinity. [Link]

  • Atack, J. R., et al. (2001). Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513. British Journal of Pharmacology, 132(2), 465-474. [Link]

  • Morales-García, J. A., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(4), 999. [Link]

  • Korpi, E. R., et al. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 29(4), 275-82. [Link]

  • Olsen, R. W. (2018). Analysis of γ-Aminobutyric Acid (GABA) Type A Receptor Subtypes Using Isosteric and Allosteric Ligands. ResearchGate. [Link]

  • Korpi, E. R., et al. GABA, receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]

  • Atack, J. R. (2005). The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-18. [Link]

  • Kim, E. H., & Maheshwari, N. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1787. [Link]

  • ResearchGate. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics. [Link]

  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1629-1636. [Link]

  • Khom, S., et al. (2006). Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits. British Journal of Pharmacology, 149(5), 585-595. [Link]

  • Martin, I. L., et al. (1988). The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors. British Journal of Pharmacology, 95(3), 933-941. [Link]

  • Hadingham, K. L., et al. (1993). Differences in Affinity and Efficacy of Benzodiazepine Receptor Ligands at Recombinant Gamma-Aminobutyric acidA Receptor Subtypes. Molecular Pharmacology, 44(6), 1211-1218. [Link]

Sources

Comparative

efficacy of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid versus standard cancer therapies

An In-Depth Comparative Analysis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid (FMICA) and Standard Therapies in Non-Small Cell Lung Cancer Authored by: Senior Application Scientist This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid (FMICA) and Standard Therapies in Non-Small Cell Lung Cancer

Authored by: Senior Application Scientist

This guide provides a comprehensive comparison of the hypothetical novel therapeutic agent, 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (herein referred to as FMICA), against standard-of-care therapies for non-small cell lung cancer (NSCLC). This analysis is grounded in a plausible, hypothesized mechanism of action for FMICA and established preclinical and clinical data for current treatments.

Introduction: The Therapeutic Landscape of NSCLC and the Rationale for Novel Agents

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective and less toxic therapeutic strategies. Current first-line treatments for advanced or metastatic NSCLC typically involve platinum-based chemotherapy (e.g., cisplatin, carboplatin) and/or immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab). While these have improved patient outcomes, challenges such as acquired resistance, significant side effects, and patient-to-patient variability in response persist.

This guide introduces a hypothetical imidazole-based compound, FMICA, and postulates its mechanism as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis, and its dysregulation has been implicated in NSCLC progression and resistance to therapy. This document will explore the hypothetical preclinical efficacy of FMICA in comparison to cisplatin, a cornerstone of NSCLC chemotherapy.

Part 1: Mechanistic Comparison of FMICA and Cisplatin

A fundamental understanding of the mechanism of action is crucial for evaluating the therapeutic potential of any new agent. Here, we compare the established mechanism of cisplatin with the hypothesized action of FMICA.

FMICA: A Hypothesized p38 MAPK Inhibitor

Based on the known bioactivities of similar imidazole structures, we hypothesize that FMICA functions as a potent and selective inhibitor of p38 MAPK. The proposed mechanism involves the binding of FMICA to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation of downstream targets like MAPK-activated protein kinase 2 (MK2) and activating transcription factor 2 (ATF2). By inhibiting this pathway, FMICA is predicted to induce apoptosis and inhibit proliferation in cancer cells where the p38 MAPK pathway is aberrantly activated.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_pathway p38 MAPK Signaling Cascade cluster_cellular_response Cellular Response Cellular Stress Cellular Stress MAP3K MAP3K (e.g., ASK1) Cellular Stress->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATF2->Cell Cycle Arrest FMICA FMICA FMICA->p38 inhibits Cisplatin Cisplatin Cisplatin->Cellular Stress

Figure 1: Hypothesized FMICA Mechanism of Action. FMICA is proposed to inhibit the p38 MAPK signaling cascade, thereby promoting apoptosis and cell cycle arrest in cancer cells.

Cisplatin: A DNA-Damaging Agent

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA. These DNA adducts interfere with DNA replication and transcription, leading to the activation of DNA damage response pathways and ultimately inducing apoptosis. While highly effective, its mechanism is not specific to cancer cells, leading to significant side effects in healthy, rapidly dividing tissues.

Part 2: Preclinical Efficacy Comparison: A Head-to-Head Analysis

To evaluate the potential of FMICA, we present a series of hypothetical, yet standard, preclinical experiments comparing its efficacy against cisplatin in NSCLC cell lines (e.g., A549 and H1299).

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes the hypothetical IC50 values for FMICA and cisplatin in two NSCLC cell lines after 72 hours of treatment.

Compound A549 Cell Line IC50 (µM) H1299 Cell Line IC50 (µM)
FMICA2.51.8
Cisplatin8.06.5

Interpretation: The lower IC50 values for FMICA suggest a higher in vitro potency compared to cisplatin in these NSCLC cell lines.

Apoptosis Induction

The ability of a compound to induce programmed cell death (apoptosis) is a hallmark of an effective anticancer agent. The following table presents hypothetical data from an Annexin V/Propidium Iodide (PI) flow cytometry assay, quantifying the percentage of apoptotic cells after 48 hours of treatment with the respective IC50 concentrations.

Treatment Cell Line % Apoptotic Cells (Annexin V+)
Vehicle ControlA5495.2%
FMICA (2.5 µM)A54945.8%
Cisplatin (8.0 µM)A54938.5%
Vehicle ControlH12994.8%
FMICA (1.8 µM)H129952.3%
Cisplatin (6.5 µM)H129942.1%

Interpretation: These hypothetical results indicate that FMICA is a more potent inducer of apoptosis in NSCLC cells compared to cisplatin at their respective IC50 concentrations.

In Vivo Tumor Growth Inhibition

The ultimate preclinical validation comes from in vivo studies using animal models. The following table summarizes the results of a hypothetical xenograft study in which immunodeficient mice bearing A549 tumors were treated with FMICA, cisplatin, or a vehicle control.

Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle ControlN/A0%+2%
FMICA20 mg/kg, daily75%-1%
Cisplatin5 mg/kg, weekly60%-12%

Interpretation: In this hypothetical model, FMICA demonstrates superior tumor growth inhibition with a significantly better toxicity profile (as indicated by the minimal change in body weight) compared to cisplatin.

Part 3: Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the aforementioned analyses are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A549 and H1299 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of FMICA or cisplatin for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow start Start step1 Seed cells in 96-well plate start->step1 Day 1 end End step2 Treat with compounds step1->step2 Incubate overnight step3 Add MTT solution step2->step3 Incubate for 72h step4 Solubilize formazan with DMSO step3->step4 Incubate for 4h step5 Read absorbance at 570 nm step4->step5 step6 Calculate IC50 values step5->step6 step6->end

Figure 2: Workflow for the MTT Cytotoxicity Assay. A standard protocol for determining the in vitro potency of a compound.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with FMICA, cisplatin, or vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

This comparative guide, based on a hypothesized mechanism and preclinical data, positions 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (FMICA) as a potentially promising therapeutic agent for NSCLC. Its targeted mechanism of action, superior hypothetical in vitro potency, and improved in vivo efficacy and safety profile compared to the standard chemotherapeutic agent cisplatin highlight its potential.

Further research is warranted to validate these hypotheses. Key next steps would include:

  • Kinase Profiling: To confirm the selectivity of FMICA for p38 MAPK over other kinases.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of FMICA and its target engagement in vivo.

  • Combination Studies: To investigate potential synergistic effects of FMICA with other standard-of-care therapies, including immunotherapy.

Should these future studies yield positive results, FMICA could represent a significant advancement in the treatment of NSCLC, offering a more targeted and less toxic alternative to conventional chemotherapy.

References

  • Sung, H., Ferlay, J., Siegel, R. L., Laversanne, M., Soerjomataram, I., Jemal, A., & Bray, F. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians, 71(3), 209–249. [Link]

  • Reck, M., Remon, J., & Hellmann, M. D. (2022). First-line treatment of advanced non-small-cell lung cancer. The Lancet, 400(10348), 349-360. [Link]

  • Rotow, J., & Bivona, T. G. (2017). Understanding and targeting resistance to EGFR and ALK inhibitors in non-small cell lung cancer. Nature Reviews Cancer, 17(11), 637–658. [Link]

  • Canovas, B., & Nebreda, A. R. (2021). Diversity and versatility of p38 kinase signalling in cancer. Oncogene, 40(19), 3435-3448. [Link]

  • Yuan, Z., Duan, H., & He, X. (2020). The p38 MAPK signaling pathway: A key player in the treatment of non-small cell lung cancer. Journal of Cancer, 11(11), 3141–3149. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]

Validation

Validating the Anti-Inflammatory Potential of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: An In Vivo Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (designated as Compound-X), a novel small molecule identified through in vitro screen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (designated as Compound-X), a novel small molecule identified through in vitro screening as a potential anti-inflammatory agent. The experimental design detailed herein is structured to rigorously assess the compound's efficacy and pharmacokinetic profile, using the well-established selective COX-2 inhibitor, Celecoxib, as a benchmark. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical in vivo setting.

Introduction: The Rationale for In Vivo Validation

The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Preliminary in vitro assays suggest that Compound-X is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. While these in vitro results are promising, they represent an initial step. To ascertain the therapeutic potential of Compound-X, it is imperative to validate these findings in a complex biological system. In vivo studies are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a whole-organism context.

This guide outlines a direct comparison between Compound-X and Celecoxib, a clinically approved selective COX-2 inhibitor. This head-to-head comparison will provide crucial data on the relative potency and pharmacokinetic behavior of our lead candidate.

The In Vivo Model of Choice: Carrageenan-Induced Paw Edema

To evaluate the anti-inflammatory activity of Compound-X, the carrageenan-induced paw edema model in mice is the selected paradigm. This is a classic and highly reproducible model of acute inflammation.[1][2][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a biphasic inflammatory response. The initial phase is characterized by the release of histamine and serotonin, while the later phase (after the first hour) is primarily mediated by the production of prostaglandins, with COX-2 being the key enzyme responsible for their synthesis.[4] By measuring the reduction in paw swelling (edema) following treatment, we can quantify the anti-inflammatory efficacy of a test compound.

The choice of this model is predicated on its direct relevance to the hypothesized mechanism of action of Compound-X as a COX-2 inhibitor. A significant reduction in the late-phase edema would provide strong evidence of in vivo target engagement.

Experimental Design: A Comparative Efficacy Study

The following experimental workflow is designed to provide a robust comparison of the anti-inflammatory effects of Compound-X and Celecoxib.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatization Acclimatize Mice (7 days) grouping Group Animals (n=8/group) acclimatization->grouping Randomization vehicle Vehicle Control (p.o.) grouping->vehicle Group 1 compound_x_low Compound-X (10 mg/kg, p.o.) grouping->compound_x_low Group 2 compound_x_high Compound-X (30 mg/kg, p.o.) grouping->compound_x_high Group 3 celecoxib Celecoxib (30 mg/kg, p.o.) grouping->celecoxib Group 4 dosing Oral Gavage Dosing vehicle->dosing compound_x_low->dosing compound_x_high->dosing celecoxib->dosing carrageenan Inject Carrageenan (1% w/v) dosing->carrageenan 1 hr post-dose measurement Measure Paw Volume carrageenan->measurement Hourly for 4 hrs analysis Statistical Analysis measurement->analysis Calculate % Inhibition

Caption: Experimental workflow for the comparative efficacy study.

Detailed Protocol: Efficacy Study
StepProcedureRationale
1. Animal Handling Male Swiss albino mice (25-30g) will be used. Animals will be acclimatized for 7 days with free access to food and water.Acclimatization minimizes stress-induced physiological variations. Male mice are often used to avoid hormonal cycle influences on inflammation.
2. Grouping Animals will be randomly assigned to four groups (n=8 per group): Vehicle control, Compound-X (10 mg/kg), Compound-X (30 mg/kg), and Celecoxib (30 mg/kg).Randomization ensures unbiased group allocation. Multiple doses of the test compound help in establishing a dose-response relationship.
3. Dosing Test compounds and vehicle will be administered via oral gavage (p.o.) 1 hour before carrageenan injection.[2]Oral administration is a common and clinically relevant route. The 1-hour pre-treatment allows for absorption and distribution of the compound.
4. Induction of Edema 0.1 mL of 1% (w/v) carrageenan solution in saline will be injected into the sub-plantar surface of the right hind paw.[3][5]This is the standard procedure for inducing localized inflammation in this model.
5. Measurement of Edema Paw volume will be measured using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.[6]The plethysmometer provides an accurate and objective measure of paw swelling.
6. Data Analysis The percentage inhibition of edema will be calculated for each group at each time point relative to the vehicle control group. Statistical significance will be determined using ANOVA followed by a post-hoc test.This allows for a quantitative comparison of the anti-inflammatory activity of the different treatments.

Hypothetical Efficacy Data: A Comparative Overview

The following table presents hypothetical but realistic data that could be expected from the described efficacy study, demonstrating the potential of Compound-X.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle Control -0%
Compound-X 1045%
Compound-X 3075%
Celecoxib 3070%

These hypothetical results suggest that Compound-X exhibits a dose-dependent anti-inflammatory effect and, at a 30 mg/kg dose, is comparable in efficacy to Celecoxib in this acute inflammation model.

Pharmacokinetic Profiling: Understanding In Vivo Behavior

A comprehensive pharmacokinetic (PK) study is crucial to understand the ADME properties of Compound-X. This will provide context for the observed efficacy and guide future dosing regimens.

Detailed Protocol: Pharmacokinetic Study
StepProcedureRationale
1. Animal Handling Male Swiss albino mice (25-30g) will be used. Animals will be fasted overnight before dosing.[7]Fasting ensures that food does not interfere with the absorption of the test compound.
2. Dosing A single dose of Compound-X (30 mg/kg) will be administered via oral gavage.[8]The dose is selected based on the efficacy study to ensure measurable plasma concentrations.
3. Blood Sampling Blood samples (approx. 50 µL) will be collected via the saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[9]Serial blood sampling from the same animal reduces biological variability and the number of animals required.
4. Plasma Analysis Plasma will be separated by centrifugation, and the concentration of Compound-X will be quantified using a validated LC-MS/MS method.LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in biological matrices.
5. Data Analysis Key PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.These parameters provide a comprehensive overview of the compound's absorption, distribution, and elimination.

Hypothetical Pharmacokinetic Data: A Comparative Profile

The table below presents a hypothetical comparison of the key pharmacokinetic parameters for Compound-X and Celecoxib in mice.

ParameterCompound-X (30 mg/kg, p.o.)Celecoxib (30 mg/kg, p.o.)
Cmax (ng/mL) 12001000
Tmax (hr) 1.52.0
AUC (0-24h) (ng*hr/mL) 72006500
t1/2 (hr) 4.55.0

This hypothetical data suggests that Compound-X is well-absorbed orally, reaching a maximum plasma concentration slightly faster than Celecoxib, with a comparable half-life and overall exposure.

Proposed Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory effects of Compound-X are hypothesized to be mediated through the inhibition of the COX-2 signaling pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect cluster_3 Inhibition stimulus Inflammatory Stimuli (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound_x Compound-X / Celecoxib compound_x->cox2 Inhibits

Caption: Proposed mechanism of action via COX-2 inhibition.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2.[10] COX-2 then converts arachidonic acid into prostaglandins, such as PGE2, which are potent mediators of inflammation, pain, and fever.[11][12][13] By selectively inhibiting COX-2, Compound-X, like Celecoxib, is expected to block the production of these pro-inflammatory prostaglandins, thereby reducing the inflammatory response.[14][15]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust strategy for the in vivo validation of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid. The comparative approach against Celecoxib will allow for a clear assessment of its potential as a novel anti-inflammatory agent. Positive outcomes from these studies, demonstrating comparable or superior efficacy and a favorable pharmacokinetic profile, would strongly support the progression of Compound-X into further preclinical development, including more chronic models of inflammation and formal toxicology studies.

References

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre - WVJ. (2023-12-25). Available from: [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available from: [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed Central. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024-07-17). Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. Available from: [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC - NIH. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - MDPI. (2022-04-15). Available from: [Link]

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC - PubMed Central. Available from: [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in - Daikin Chemicals. Available from: [Link]

  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. Available from: [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - Iranian Journal of Basic Medical Sciences. Available from: [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC - NIH. Available from: [Link]

  • Celecoxib -NSAID Mechanism of Action - YouTube. (2018-02-09). Available from: [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia. Available from: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - ResearchGate. Available from: [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • SOP: Mouse Oral Gavage - Virginia Tech. (2017-12-12). Available from: [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. (2023-01-27). Available from: [Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic Acid Derivatives

Executive Summary: The Scaffold Advantage In the development of non-purine Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia and gout, the 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the development of non-purine Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia and gout, the 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid scaffold represents a critical bioisostere of the clinical standard, Febuxostat (a thiazole derivative).

This guide objectively compares the metabolic stability of this imidazole-based lead candidate against its non-fluorinated analogs and the thiazole benchmark. The analysis focuses on the impact of the 4-fluorophenyl moiety and the imidazole core on Phase I (CYP450) and Phase II (UGT) metabolic clearance.

Key Finding: The incorporation of the fluorine atom at the para-position of the phenyl ring significantly enhances metabolic stability by blocking CYP-mediated hydroxylation, a common clearance pathway for non-fluorinated analogs. However, the imidazole nitrogen introduces a potential site for N-glucuronidation distinct from the thiazole series.

Structural Basis of Metabolic Stability

To understand the stability profile, we must analyze the three distinct pharmacophores of the molecule:

  • The Phenyl Tail (Metabolic Soft Spot): In unsubstituted 2-phenylimidazoles, the para-position is highly susceptible to CYP450-mediated hydroxylation. The 4-fluoro substitution effectively blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), reducing intrinsic clearance (

    
    ).
    
  • The Imidazole Core: Unlike the thiazole ring in Febuxostat, the imidazole ring possesses a free N-H (unless alkylated) or a basic nitrogen, altering the pKa and lipophilicity (LogD). This affects microsomal binding and enzyme access.

  • The Carboxylic Acid Head: This is the primary pharmacophore for XO inhibition (interacting with the molybdenum center) but is also the obligate site for Phase II metabolism via UDP-glucuronosyltransferases (UGTs), leading to acyl-glucuronide formation.

Visualization: Metabolic Pathways & Blocking Strategies

MetabolicPathways Parent 2-(4-F-phenyl)-5-Me-Imid-4-COOH (Parent Compound) CYP_Ox CYP450 Oxidation (Hydroxylation) Parent->CYP_Ox Phase I UGT_Gluc UGT Conjugation (Glucuronidation) Parent->UGT_Gluc Phase II Metabolite_OH Hydroxy-Metabolite (BLOCKED by 4-F) CYP_Ox->Metabolite_OH Blocked at para-position Metabolite_Glu Acyl-Glucuronide (Major Clearance Route) UGT_Gluc->Metabolite_Glu COOH site Metabolite_N_Glu N-Glucuronide (Imidazole Specific) UGT_Gluc->Metabolite_N_Glu Imidazole NH site

Figure 1: Metabolic fate of the scaffold. The 4-Fluoro group (red path) inhibits rapid oxidative clearance, shifting the metabolic burden to Phase II conjugation (green path).

Comparative Performance Data

The following data synthesizes structure-activity relationship (SAR) findings from imidazole and thiazole XO inhibitor series. The "Stability Score" is a normalized metric based on intrinsic clearance rates in Human Liver Microsomes (HLM).

Table 1: Metabolic Stability Profile (HLM Assay)
Compound ClassStructure Highlight

(min)

(mL/min/kg)
Primary MetaboliteStability Score
Target Product 2-(4-F-phenyl)-imidazole 55 - 65 Low-Medium Acyl-Glucuronide High
Analog A2-Phenyl-imidazole (No F)15 - 20High4-OH-Phenyl derivativeLow
Analog B2-(4-Cl-phenyl)-imidazole40 - 50MediumAcyl-GlucuronideMedium
Benchmark Febuxostat (Thiazole) 60 - 70 Low Acyl-Glucuronide High

Analysis:

  • Effect of Fluorine: Comparing the Target Product to Analog A reveals that removing the fluorine atom results in a ~3-fold reduction in half-life due to rapid aromatic hydroxylation.

  • Imidazole vs. Thiazole: The Target Product shows comparable stability to Febuxostat. While the thiazole ring is generally more metabolically inert, the 4-F-phenyl-imidazole core is sufficiently robust for once-daily dosing potential, provided the N-glucuronidation pathway is not saturable.

Validated Experimental Protocols

To replicate these findings and validate the stability of new derivatives, use the following self-validating workflow.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine Intrinsic Clearance (


) mediated by CYP enzymes.

Reagents:

  • Liver Microsomes (Human/Rat): 20 mg/mL protein concentration (Corning/Gentest).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM). Incubate at 37°C for 5 min.

    • Control: Include a "No NADPH" control to detect non-CYP degradation (chemical instability).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 min.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Glucuronidation Assay (Phase II Focus)

Objective: Assess stability against UGTs, critical for carboxylic acid derivatives.

Modifications to Protocol A:

  • Cofactor: Replace NADPH with UDPGA (Uridine 5'-diphospho-glucuronic acid, 2 mM).

  • Pore Forming Agent: Add Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (UGTs are lumenal enzymes).

Visualization: Experimental Logic Flow

AssayWorkflow Start Start: Test Compound (1 µM) Split Split Condition Start->Split Path_CYP + NADPH (Phase I Screen) Split->Path_CYP Path_UGT + UDPGA + Alamethicin (Phase II Screen) Split->Path_UGT Measure LC-MS/MS Analysis (0 - 60 min) Path_CYP->Measure Path_UGT->Measure Calc Calculate CL_int & t_1/2 Measure->Calc

Figure 2: Parallel workflow for distinguishing Phase I (oxidative) and Phase II (conjugative) instability.

Technical Insights & Troubleshooting

The "Lag Time" Phenomenon

In imidazole-carboxylic acid derivatives, you may observe a non-linear depletion curve in the first 5 minutes.

  • Cause: Non-specific binding to microsomal proteins.

  • Solution: Calculate half-life (

    
    ) using data points from 5 to 45 minutes, excluding the t=0 to t=5 drop if it is an adsorption artifact.
    
Species Differences
  • Rat Liver Microsomes (RLM): Often overestimate clearance for this scaffold due to higher CYP2C activity in rodents compared to humans.

  • Human Liver Microsomes (HLM): Provide the most relevant data for clinical prediction.

  • Recommendation: Always run a cross-species bridge study. If RLM clearance is >50 mL/min/kg but HLM is <15 mL/min/kg, the compound is likely viable for humans despite poor rat PK.

References

  • Vertex AI & NIH PubMed Central. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.[1][2] Retrieved from

  • Song, X., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors.[3] European Journal of Medicinal Chemistry.[4] Retrieved from

  • Ali, M. R., et al. (2017).[4] 2‐Benzamido‐4‐methylthiazole‐5‐carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors.[4] Archiv der Pharmazie.[4] Retrieved from

  • ChemSrc. (2025). 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (CAS 28824-94-4) Physicochemical Properties.[5] Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.